molecular formula C6H6N2O2 B195356 2,5-Dimethylene-3,6-diketopiperazine CAS No. 15996-22-2

2,5-Dimethylene-3,6-diketopiperazine

Cat. No.: B195356
CAS No.: 15996-22-2
M. Wt: 138.12 g/mol
InChI Key: UKQPHICLKVWLEU-UHFFFAOYSA-N
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Description

2,5-Dimethylene-3,6-diketopiperazine, with the molecular formula C6H6N2O2, is a specialized derivative of the 2,5-diketopiperazine (DKP) scaffold . The DKP core, formed by the condensation of two amino acids, is a privileged structure in medicinal chemistry and drug discovery due to its conformational rigidity, stability against proteolysis, and ability to mimic peptide structures . This makes DKP-based compounds valuable scaffolds for the development of chemical libraries and for targeting protein-protein interactions . Researchers are exploring 2,5-DKP derivatives for a wide range of bioactivities, as these compounds are known to exhibit mechanisms of action including enzyme inhibition and disruption of critical cellular interactions . For instance, specific diketopiperazines have been investigated as inactivators of plasminogen activator inhibitor-1 (PAI-1), a potential therapeutic target in cancer and cardiovascular diseases . Other DKP inhibitors have been shown to target bacterial quorum sensing, a communication process that controls virulence factor production, thereby reducing pathogenicity in organisms like Burkholderia cenocepacia . Furthermore, the DKP structure serves as a key mimic of α-helical peptide regions, enabling the design of inhibitors for interactions such as the MDM2-p53 pathway, which is a major focus in oncology research . This compound is provided as a high-purity solid for research applications. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethylidenepiperazine-2,5-dione
Source PubChem
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InChI

InChI=1S/C6H6N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H2,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQPHICLKVWLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(=O)NC(=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166776
Record name NSC 278175
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Molecular Weight

138.12 g/mol
Source PubChem
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CAS No.

15996-22-2
Record name 2,5-Dimethylene-3,6-diketopiperazine
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Record name NSC278175
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Record name NSC 278175
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Record name 2,5-DIMETHYLENE-3,6-DIKETOPIPERAZINE
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Biosynthesis and Natural Occurrence of 2,5 Diketopiperazines

Natural Sources and Distribution

The distribution of 2,5-DKPs is vast, with these compounds being identified as secondary metabolites in numerous environments and organisms. researchgate.netmdpi.com

Microorganisms are prolific producers of 2,5-DKPs. mdpi.com In the fungal kingdom, species from the genera Aspergillus and Penicillium are particularly rich sources of DKP derivatives. frontiersin.org A well-known example is gliotoxin (B1671588), a sulfur-containing mycotoxin produced by fungi like Aspergillus fumigatus. wikipedia.org

Bacteria, including a significant percentage of gram-negative bacteria, are also major synthesizers of these molecules. wikipedia.org Actinomycetes, a group of bacteria known for producing a wide range of secondary metabolites, contribute many DKP compounds. nih.gov For instance, novel derivatives such as nocazines A and B have been isolated from Nocardiopsis dassonvillei found in marine sediment. proquest.com Other bacteria like Streptomyces, Bacillus, and Staphylococcus have also been identified as sources of various 2,5-DKPs. nih.gov

Table 1: Examples of 2,5-Diketopiperazines from Microbial Sources

Compound Name Source Organism Type of Microbe
Gliotoxin Aspergillus fumigatus Fungus
Nocazines A & B Nocardiopsis dassonvillei Bacterium (Actinomycete)
Brevianamide F Penicillium brevicompactum Fungus
Cyclo(L-Pro-L-Val) Lactobacillus plantarum Bacterium

The marine environment is a vast reservoir of unique and bioactive 2,5-DKPs. mdpi.commendeley.com These compounds have been isolated from a variety of marine life, including sponges and a plethora of marine-associated microorganisms such as fungi, bacteria, and actinomycetes. mdpi.comproquest.com The sponge-derived fungus Aspergillus sclerotiorum, for example, has yielded several new 2,5-DKPs, including speramide C and 3,21-epi-taichunamide F. frontiersin.org Similarly, bacteria associated with sponges, such as Bacillus sp. SPB7, have been found to produce compounds like (3S,6S)-3,6-diisobutylpiperazine-2,5-dione. mdpi.com The nocardioazines, which feature a pyrroloindoline diketopiperazine scaffold, are produced by the marine actinomycete Nocardiopsis sp. nih.gov

2,5-Diketopiperazines are also found in plants and animals, often as metabolic byproducts. nih.govresearchgate.netresearchgate.net They can be formed during the processing and degradation of proteins and polypeptides in food and beverages. wikipedia.org One of the most studied DKPs, cyclo(L-His-L-Pro), is found in a variety of foods, with high concentrations noted in fish and fish products. wikipedia.org This compound is also synthesized by mammals, including humans, highlighting the role of DKPs in higher organisms. wikipedia.orgwikipedia.org

Enzymatic Pathways of 2,5-Diketopiperazine Assembly

The formation of the core 2,5-diketopiperazine ring is catalyzed by two primary enzyme families that differ significantly in their structure, substrate requirements, and typical host organisms. mdpi.comnih.gov

Nonribosomal Peptide Synthetases (NRPSs) are large, multimodular enzymes that synthesize peptides without the use of ribosomes. mdpi.comrsc.org These enzymes are particularly common in fungi for the production of DKPs. nih.gov DKP-forming NRPSs are typically dimodular, with each module responsible for activating and incorporating one of the two amino acid substrates. nih.gov The synthesis proceeds through the activation of free amino acids, which are then tethered to the enzyme and subsequently cyclized to form the diketopiperazine ring. mdpi.comnih.gov The biosynthesis of gliotoxin involves an NRPS enzyme, GliP, which constructs the cyclo-phenylalanyl-serine intermediate. wikipedia.org

Cyclodipeptide Synthases (CDPSs) represent a more recently discovered family of enzymes that catalyze DKP formation. nih.govnih.govresearchgate.net In contrast to the large NRPSs, CDPSs are smaller enzymes that are predominantly found in bacteria. mdpi.comnih.gov Their unique mechanism involves "hijacking" two aminoacyl-tRNAs (aa-tRNAs), the building blocks of ribosomal protein synthesis, from the cell's primary metabolism. rsc.orgnih.govrsc.org The CDPS enzyme then catalyzes the formation of the two necessary peptide bonds to assemble the cyclodipeptide scaffold. mdpi.comrsc.org The biosynthetic pathway for nocardioazine B, for example, is initiated by a CDPS that catalyzes the formation of the cyclo-L-Trp-L-Trp precursor. nih.gov This tRNA-dependent pathway represents a fascinating link between primary and secondary metabolism. nih.gov

Table 2: Comparison of DKP Biosynthetic Enzymes

Feature Nonribosomal Peptide Synthetases (NRPSs) Cyclodipeptide Synthases (CDPSs)
Typical Size Large, multi-modular proteins (>100 kDa) Smaller proteins (~30 kDa)
Substrates Free amino acids Aminoacyl-tRNAs (aa-tRNAs)
Predominant in Fungi Bacteria

| Mechanism | Template-driven synthesis on enzyme complex | Hijacks substrates from ribosomal machinery |

Premature Release of Dipeptidyl Intermediates

In the context of nonribosomal peptide synthetases (NRPSs), 2,5-diketopiperazines are often formed as byproducts through the premature cyclization and release of a dipeptidyl intermediate. NRPSs assemble peptides in a stepwise fashion, with each module responsible for the incorporation of a specific amino acid. The growing peptide chain is passed from one module to the next, covalently bound to a thiolation (T) or peptidyl carrier protein (PCP) domain.

Typically, the final peptide is released by a terminal thioesterase (TE) domain. However, a dipeptide tethered to the second module's T domain can undergo a spontaneous or enzyme-catalyzed intramolecular cyclization. This nucleophilic attack of the N-terminal amino group on the C-terminal thioester bond releases the dipeptide as a stable 2,5-diketopiperazine, effectively truncating the biosynthetic assembly line. nih.gov This process is considered an "off-loading" mechanism. For example, the DKP d-Phe-Pro-DKP is a known byproduct of the tyrocidine biosynthesis pathway in Bacillus brevis, formed by the autocatalytic release of the d-Phe-Pro dipeptide from the TycA/TycB1 NRPS system. nih.gov In some fungal NRPSs, like GliP involved in gliotoxin synthesis, dedicated terminal condensation (C) and thiolation (T) domains are required for the efficient cyclization and release of the DKP scaffold. nih.gov

Post-Synthetic Modifications and Tailoring Enzymes in Biosynthesis

The true chemical diversity of DKP-based natural products arises from the action of tailoring enzymes. These enzymes, often encoded in the same biosynthetic gene cluster as the core DKP-forming synthase, modify the basic scaffold in a variety of ways. nih.govnih.gov

Oxidoreductases (e.g., Cyclodipeptide Oxidases, Cytochrome P450 Enzymes, 2-Oxoglutarate-Dependent Monooxygenases)

Oxidoreductases are a major class of tailoring enzymes that introduce a wide range of functionalities onto the DKP core.

Cyclodipeptide Oxidases (CDOs): These enzymes introduce unsaturation into the DKP scaffold by catalyzing the dehydrogenation of Cα-Cβ bonds of the amino acid residues. nih.govmdpi.com This creates α,β-didehydroamino acid residues, a common feature in many bioactive DKPs like albonoursin. CDOs are often promiscuous, accepting a range of DKP substrates, which makes them valuable tools for biocatalytic diversification. nih.gov

Cytochrome P450 Enzymes (P450s): This versatile superfamily of heme-thiolate proteins catalyzes an astonishing array of reactions on DKPs. nih.gov Their activities include hydroxylation, aromatization of the DKP ring, and complex carbon-carbon or carbon-nitrogen bond formations. nih.govnih.gov For instance, in the biosynthesis of mycocyclosin, the P450 enzyme CYP121 catalyzes an intramolecular C-C bond formation between the two tyrosine residues of the initial DKP, cyclo-(L-Tyr-L-Tyr). nih.gov P450s are also critical in dimerization pathways, as discussed below.

2-Oxoglutarate-Dependent Monooxygenases (2OGXs): These non-heme iron-dependent enzymes utilize 2-oxoglutarate as a co-substrate to perform various oxidative reactions, including hydroxylations, desaturations, and ring formations. rsc.org In the biosynthesis of the mycotoxin fumitremorgin B, the 2OGX FtmOx1 from Aspergillus fumigatus is involved in modifying the DKP core. mdpi.com Another example is the clavaminate synthase (CAS) from Streptomyces clavuligerus, a trifunctional 2OGX that catalyzes three distinct oxidative steps, including hydroxylation and desaturation, in the biosynthesis of clavulanic acid. mdpi.com

Enzyme ClassFunctionExample EnzymeNatural Product
Cyclodipeptide Oxidase (CDO)Cα-Cβ DehydrogenationAlbC-associated CDOAlbonoursin
Cytochrome P450Intramolecular C-C CouplingCYP121Mycocyclosin
Cytochrome P450DimerizationDtpCDitryptophenaline
2-Oxoglutarate MonooxygenaseHydroxylation/DesaturationClavaminate Synthase (CAS)Clavulanic Acid
2-Oxoglutarate MonooxygenaseOxidationFtmOx1Fumitremorgin B

Prenyltransferases

Prenylation, the attachment of isoprenoid moieties like dimethylallyl pyrophosphate (DMAPP) or farnesyl pyrophosphate (FPP), is a common strategy to increase the lipophilicity and biological activity of natural products. Several families of prenyltransferases (PTs) modify DKPs.

ABBA-type Superfamily: This group includes the dimethylallyl tryptophan synthase (DMATS)-type PTs, which often catalyze the "normal" (at the indole (B1671886) nitrogen) or "reverse" (at a carbon atom) prenylation of tryptophan-containing DKPs. escholarship.org NotF, a reverse prenyltransferase from the notoamide biosynthetic pathway, is a well-studied example that exhibits broad substrate promiscuity, making it a powerful tool for chemoenzymatic synthesis. escholarship.orgnih.gov

UbiA-type Prenyltransferases: Recently, members of the membrane-bound UbiA-type PT superfamily have been shown to prenylate DKPs. The enzyme FtaB, for instance, was identified as a PT responsible for the C2-farnesylation of indole-containing DKPs, expanding the known reaction scope of this enzyme family. nih.govacs.orgacs.org

Methyltransferases

Methylation is another key tailoring reaction that modifies the properties of DKP natural products. S-adenosylmethionine (SAM) is the typical methyl group donor. Methyltransferases can act on nitrogen or carbon atoms within the DKP structure. mdpi.com For example, in the biosynthesis of the fungal virulence factor gliotoxin, the enzyme GtmA, a SAM-dependent bis-thiomethyltransferase, methylates the sulfur atoms of a dithiol gliotoxin intermediate. wikipedia.org The biosynthesis of nocardioazine B features a rare dual-function methyltransferase that catalyzes both N- and C-methylation as the final steps. nih.gov

Dimerization Pathways (e.g., P450-mediated Dimerization)

The dimerization of DKP monomers is a powerful method for generating structural complexity and novel bioactivities. Cytochrome P450 enzymes are frequently the catalysts for these transformations. nih.gov They typically operate via a radical-mediated mechanism. For example, the P450 DtpC from Aspergillus flavus catalyzes the C-C bond formation between two tryptophan-containing DKP monomers to produce the homodimer ditryptophenaline. nih.govnih.govacs.org Other P450s, such as AspB and TtpB2, have been shown to catalyze C-N bond formations, resulting in different dimer linkages and structures like aspergilazine A and tetratryptomycin B, respectively. nih.gov

Dimerization EnzymeLinkage TypeMonomer Substrate (Example)Dimeric Product
DtpC (P450)C3-C3' (C-C)cyclo(L-Trp-L-Phe) derivativeDitryptophenaline
AspB (P450)N1-C6' (C-N)cyclo(L-Trp-L-Pro) (cWP)Aspergilazine A
TtpB2 (P450)C3-N1' (C-N)cyclo(L-Trp-L-Trp) (cWW)Tetratryptomycin B

Regio- and Stereoselective Functionalization

A hallmark of enzymatic catalysis is the precise control over the region (regioselectivity) and three-dimensional orientation (stereoselectivity) of chemical modifications. Tailoring enzymes in DKP biosynthesis exhibit exquisite control, ensuring the production of a single, specific isomer from a pool of many possibilities. This selectivity is dictated by the specific architecture of the enzyme's active site, which binds the DKP substrate in a precise orientation relative to the catalytic residues. bas.bg

The functionalization of a DKP derived from L-proline and glycine, for instance, can be directed to specific positions with high stereocontrol. bas.bgcarnegiescience.edu In P450-mediated reactions, even subtle changes to the enzyme's active site can have profound effects. Studies on the P450 dimerase DtpC have shown that single amino acid mutations can switch the enzyme's output from predominantly symmetric dimers to asymmetric dimers, highlighting the fine-tuned nature of enzymatic regio- and stereocontrol. nih.govacs.org

Synthetic Methodologies for 2,5 Diketopiperazine Scaffolds and Derivatives

Classical and Solution-Phase Synthetic Approaches

The foundational methods for the synthesis of 2,5-diketopiperazines have traditionally been carried out in solution. These approaches, while sometimes laborious, have provided the fundamental chemical principles for the construction of this important heterocyclic system.

Cyclization of Dipeptides and Dipeptide Esters

The most common and direct method for the formation of the 2,5-diketopiperazine ring is the intramolecular cyclization of a linear dipeptide or its corresponding ester. wikipedia.orgacs.org This reaction is typically promoted by heat or the presence of a base. The cyclization of dipeptide esters often occurs spontaneously. wikipedia.org For instance, the treatment of a dipeptide methyl ester with excess ammonia can lead to the formation of the corresponding cyclo-dipeptide, although this method can be associated with a high degree of racemization. nih.gov More controlled methods involve the deprotection of an N-protected dipeptide ester, which then undergoes spontaneous cyclization.

Starting MaterialReagents/ConditionsProductYield (%)Reference
Dipeptide methyl esterExcess ammoniacyclo(Gly-Gly)Not specified nih.gov
N-Fmoc-protected dipeptide20% piperidine in DMFGlycosylated cyclo(D-Phe-L-Ser)Not specified acs.org

Amide Bond Formation Strategies

The synthesis of 2,5-diketopiperazines can also be viewed as a sequence of amide bond formations. One-pot procedures have been developed to streamline this process. For example, the coupling of an N-protected amino acid with an amino acid ester, followed by deprotection and base-assisted cyclization, is a common route. daneshyari.com Tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA) are often used to facilitate both the amide bond formation and the final cyclization step. daneshyari.com The Ugi four-component reaction (4CR) is another powerful tool that can be employed to generate a dipeptide precursor in a single step, which can then be cyclized to the desired 2,5-diketopiperazine. wikipedia.org

Reaction TypeKey ReagentsIntermediateFinal ProductReference
One-pot synthesisN-protected amino acid, amino acid ester, tertiary amineLinear dipeptide ester2,5-Diketopiperazine daneshyari.com
Ugi four-component reactionIsocyanide, amino acid, aldehyde, amineUgi adduct (dipeptide precursor)2,5-Diketopiperazine wikipedia.org

Intramolecular Enolate Acylation

An alternative strategy for forming the 2,5-diketopiperazine ring involves an intramolecular enolate acylation. This method relies on the generation of an enolate from a suitable precursor, which then attacks an internal acyl group to close the six-membered ring. For example, the intramolecular cyclization of the enolate of an N-phenylcarbamoyl derivative has been shown to produce the corresponding 2,5-diketopiperazine in high yield. wikipedia.org This approach offers a different disconnection for the target molecule and can be advantageous in certain synthetic contexts.

PrecursorBaseProductYield (%)Reference
N-(N-phenylcarbamoyl)amino acid derivativeNot specified2,5-Diketopiperazine90 wikipedia.org

Aldol Condensation Reactions for Dehydro- and Didehydro-Diketopiperazines

Aldol condensation reactions are a key method for introducing exocyclic double bonds onto the 2,5-diketopiperazine scaffold, leading to the formation of 3-dehydro- and 3,6-didehydro-diketopiperazines. wikipedia.orguit.no These unsaturated derivatives are of significant interest due to their biological activities. The reaction typically involves the condensation of an N-acetylated 2,5-diketopiperazine with one or two equivalents of an aldehyde in the presence of a base like triethylamine in dimethylformamide. wikipedia.org This method allows for the stepwise and controlled synthesis of both symmetrical and unsymmetrical 3,6-didehydro-2,5-diketopiperazines. wikipedia.org Cesium carbonate has also been employed as an effective base for these condensations, particularly with aromatic aldehydes. researchgate.net

ReactantsBaseProductKey FeatureReference
N-acetylated 2,5-DKP, Ar¹CHO, Ar²CHOTriethylamineUnsymmetrical 3,6-didehydro-2,5-DKPStepwise condensation wikipedia.org
1,4-diacetyl-2,5-piperazinedione, N-protected indole-3-carboxaldehydeCesium carbonateDipodazine precursorStereoselective Z-isomer formation researchgate.net

N-Alkylation and C-Acylation Methods

Modification of the pre-formed 2,5-diketopiperazine ring through N-alkylation and C-acylation provides access to a wide range of derivatives. N-alkylation is commonly achieved using a strong base such as sodium hydride to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. baranlab.org However, this method can sometimes lead to epimerization. baranlab.org C-acylation, on the other hand, involves the formation of an enolate at the C-3 and/or C-6 positions, which can then react with an acylating agent. wikipedia.org This allows for the introduction of various functional groups at these carbon centers.

ModificationReagentsPotential IssueReference
N-AlkylationSodium hydride, alkyl halideEpimerization baranlab.org
C-AcylationBase, acylating agentRegioselectivity wikipedia.org

Modern and Advanced Synthetic Strategies

In addition to the classical solution-phase methods, modern synthetic chemistry has introduced more advanced and efficient strategies for the construction of 2,5-diketopiperazine scaffolds. These approaches often offer advantages in terms of speed, purity, and the ability to generate libraries of compounds for screening purposes.

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the combinatorial synthesis of 2,5-diketopiperazines. nih.gov A common strategy involves the cyclization and concomitant cleavage of a dipeptide from a solid support. nih.gov This "cyclative cleavage" approach is highly efficient as it directly releases the desired cyclic product in high purity. nih.gov The use of a "Backbone Amide Linker" (BAL) allows for the intentional synthesis of diketopiperazines, which can incorporate diversity at both amino acid side chains and one of the amide bonds. umn.edu

Microwave-assisted organic synthesis (MAOS) has also been applied to the synthesis of 2,5-diketopiperazines, significantly accelerating reaction times. nih.gov For example, the N-acylation of an amino acid can be achieved in minutes under microwave irradiation. nih.gov

Chemoenzymatic methods are also gaining prominence. One such approach utilizes an adenylation enzyme to catalyze the formation of a dipeptide ester, which then undergoes spontaneous intramolecular cyclization to the 2,5-diketopiperazine. nih.gov This method offers high efficiency and versatility under mild conditions, with little to no racemization. nih.gov

Catalytic methods are also being developed to improve the atom economy and sustainability of 2,5-diketopiperazine synthesis. For instance, a diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formation has been reported for the concise synthesis of these compounds. organic-chemistry.org

StrategyKey FeatureAdvantageReference
Solid-Phase SynthesisCyclative cleavageHigh purity of product nih.gov
Microwave-Assisted SynthesisRapid heatingReduced reaction times nih.gov
Chemoenzymatic SynthesisEnzymatic catalysisMild conditions, no racemization nih.gov
Catalytic SynthesisDiboronic acid anhydride (B1165640) catalystImproved atom economy organic-chemistry.org

Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are powerful tools for rapidly generating molecular complexity. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been effectively adapted for the synthesis of 2,5-diketopiperazine scaffolds. nih.govnih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an acyclic dipeptide-like precursor. nih.gov Subsequent transformation, often a deprotection and cyclization step, yields the desired DKP ring. nih.gov

A key advantage of the Ugi reaction is its ability to introduce multiple points of diversity into the DKP structure in a single step. organic-chemistry.org Researchers have developed various strategies based on this reaction:

Ugi-4CR/Cyclization: This is the most common approach, where the Ugi reaction first forms a linear precursor, which then undergoes a separate cyclization step to form the DKP. An asymmetric synthesis using chiral cobalt(III) complexes as catalysts in the Ugi step has been developed to produce chiral 2,5-DKPs with high enantioselectivity. wikipedia.org

"Green" Ugi Cascade Reaction: Emphasizing environmental sustainability, a "green chemistry" approach utilizes a Ugi cascade reaction under solvent-free conditions, promoted by an intramolecular hydrogen bond, to furnish DKP derivatives in good yields. nih.gov

Table 1: Overview of Ugi Reaction Strategies for 2,5-Diketopiperazine Synthesis
StrategyDescriptionKey FeaturesReference
Ugi-4CR / CyclizationA two-step process where the Ugi reaction forms a linear intermediate, followed by a cyclization reaction to yield the DKP.Facile synthesis using commercially available dipeptides, aldehydes, and isocyanides. nih.gov Can be performed asymmetrically. wikipedia.org nih.govwikipedia.org
One-Pot Ugi-4CR / SN2-CyclizationA sequential reaction in a single vessel where the Ugi product undergoes an intramolecular SN2 reaction to form the DKP ring.Mild reaction conditions; uses ethanol as a green solvent. nih.gov
"Green" Ugi Cascade ReactionA solvent-free Ugi cascade reaction that proceeds via nucleophilic attack of amides upon ketones in the Ugi adduct.Environmentally friendly; promoted by intramolecular hydrogen bonds. nih.gov

Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) has become an indispensable tool for the combinatorial synthesis of 2,5-diketopiperazines, enabling the rapid generation of compound libraries for drug discovery. organic-chemistry.org A significant advantage of SPOS is the simplification of product isolation, as excess reagents and by-products can be removed by simple filtration. organic-chemistry.org

The most common SPOS strategy for DKP synthesis is the "cyclative cleavage" of dipeptide derivatives from a solid support. organic-chemistry.org In this approach, an intramolecular aminolysis reaction not only forms the DKP ring but also releases the final product from the resin. This ensures that only the desired cyclic product is obtained in the solution phase, leading to high product purity. organic-chemistry.org

The choice of solid support (resin) and solvent can significantly impact the reaction outcome. Studies have investigated various combinations, including polystyrene, TentaGel, ArgoGel, and PEGA resins with solvents like toluene, tert-butyl alcohol, and water. While most combinations yield good results with thermal or microwave heating, PEGA resin has been shown to be particularly effective for reactions conducted in water. nih.govresearchgate.net SPOS has also been employed to create highly diverse hybrid DKP molecules by using various submonomers, such as acylhydrazides, carbazates, and semicarbazides. chemrxiv.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of 2,5-diketopiperazines. organic-chemistry.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov

This technology is frequently combined with solid-phase synthesis to overcome the often-slow reaction rates associated with heterogeneous reaction media. organic-chemistry.org The combination of microwave heating and SPOS is considered a method of choice due to its speed and efficiency. nih.govresearchgate.net

Microwave assistance has also been successfully applied in solution-phase synthesis. An efficient and environmentally friendly protocol involves the one-pot N-Boc-deprotection and cyclization of dipeptide esters in aqueous media under microwave irradiation, which proceeds rapidly and in excellent yields without racemization. This method highlights the potential for developing greener synthetic routes to DKPs.

Table 2: Comparison of Heating Methods in DKP Synthesis on PEGA Resin
SolventHeating MethodReaction TimeYieldReference
WaterConventional (Oil Bath)16 hoursHigh nih.gov
Microwave10 minutesHigh nih.gov

Catalytic Approaches (e.g., Hydroxy-Directed Peptide Bond Formations)

Catalytic methods offer a more atom-economical and sustainable alternative to traditional synthesis, which often relies on stoichiometric condensation reagents. A notable development in DKP synthesis is the use of diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formations. This protocol is particularly effective for constructing DKPs that contain hydroxymethyl functional groups, which are common motifs in bioactive natural products.

The synthesis is a concise, three-step sequential process:

Intermolecular Catalytic Condensation: A diboronic acid anhydride catalyst promotes the dehydrative condensation between an N-protected β-hydroxy-α-amino acid (like serine or threonine) and a second amino acid ester. Water is the only byproduct of this step.

Deprotection: The nitrogen-protecting group (e.g., Cbz or Boc) is removed.

Intramolecular Cyclization: The linear dipeptide spontaneously cyclizes to form the 2,5-diketopiperazine ring.

Mechanochemical Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, represents a green chemistry approach that often proceeds under solvent-free or low-solvent conditions. This technique has been successfully applied to the synthesis of the 2,5-diketopiperazine framework. nih.gov

An efficient mechanochemical route has been developed for proline-proline DKP frameworks. The process involves the mechanocoupling of hindered proline amino acid derivatives under solvent-free conditions to form the dipeptide precursor. nih.gov This is followed by a deprotection-cyclization sequence to yield the final diketopiperazine with high stereoselectivity. nih.gov This method demonstrates that multiple C-N and C-C bonds can be formed efficiently using a ball mill, highlighting the potential of mechanochemistry to provide sustainable and efficient pathways to complex heterocyclic structures. nih.gov

Chemoenzymatic Synthesis and Biocatalysis

Enzymatic Production using Cyclodipeptide Synthases (CDPSs)

Nature synthesizes 2,5-diketopiperazines primarily through the action of enzymes. Cyclodipeptide synthases (CDPSs) are a family of enzymes that catalyze the formation of cyclodipeptides from aminoacylated-tRNA (aa-tRNA) substrates, which they intercept from the primary metabolic process of protein biosynthesis. These enzymes represent a promising biotechnological tool for the production of diverse DKP scaffolds under mild, environmentally benign conditions.

CDPSs have been shown to accept a wide range of amino acid substrates, leading to a vast diversity of DKP products. The diversity of the resulting DKP scaffold can be further expanded by the action of tailoring enzymes, such as cytochrome P450s, which can perform modifications like oxidation and aromatization on the DKP ring after its formation.

Beyond CDPSs, other chemoenzymatic methods are being developed. One such approach uses the adenylation domain of a nonribosomal peptide synthetase (NRPS), TycA-A, to catalyze the formation of a dipeptide ester. This intermediate then undergoes spontaneous intramolecular cyclization to form the DKP. This one-pot method can produce a wide variety of DKPs with high efficiency and without racemization.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
2,5-Dimethylene-3,6-diketopiperazine
Phomamide
Toluene
tert-Butyl alcohol
Ethanol
Water

Incorporation of Non-Canonical Amino Acids

The integration of non-canonical amino acids (ncAAs) into 2,5-diketopiperazine scaffolds represents a powerful strategy for creating novel molecular architectures with enhanced properties. nih.gov This approach moves beyond the 20 proteinogenic amino acids to access a vast chemical space, enabling the synthesis of peptidomimetics with improved enzymatic stability and pharmacokinetic profiles. nih.gov

A significant advancement in this area is the use of cyclodipeptide synthases (CDPSs) for the in vivo incorporation of ncAAs. nih.gov CDPSs are enzymes that catalyze the formation of the DKP scaffold from two aminoacyl-tRNA (aa-tRNA) substrates. nih.govconsensus.app Researchers have successfully exploited the natural capability of aminoacyl-tRNA synthetases to attach ncAAs to tRNAs. These "mischarged" tRNAs are then utilized by CDPSs to assemble DKP structures containing one or two non-canonical residues. nih.gov

This biocatalytic method has proven to be highly effective. In one study, 26 different non-canonical amino acids were successfully used as substrates by CDPSs, leading to the enzymatic production of approximately 200 distinct non-canonical cyclodipeptides. nih.gov This demonstrates the considerable substrate flexibility of these enzymes and highlights their potential as efficient tools for generating highly diverse DKP libraries. nih.gov The resulting structural variety can be further expanded by applying various tailoring enzymes found in natural DKP biosynthetic pathways. nih.gov

Enzyme System ComponentRole in ncAA IncorporationResearch Finding
Aminoacyl-tRNA Synthetases Catalyze the attachment of non-canonical amino acids to their corresponding tRNA molecules.Demonstrated ability to "load" various ncAAs onto tRNAs, making them available for peptide synthesis. nih.gov
Cyclodipeptide Synthases (CDPSs) Utilize aminoacyl-tRNAs as substrates to assemble the 2,5-diketopiperazine scaffold.Showed broad substrate tolerance, successfully incorporating 26 different ncAAs into DKP structures. nih.gov
Engineered E. coli Serves as a whole-cell biocatalyst for the in vivo production of non-canonical DKPs.Enabled the efficient enzymatic synthesis of around 200 unique non-canonical cyclodipeptides. nih.gov

Engineered Biosynthesis for Structural Diversity

Engineered biosynthesis offers a versatile and powerful platform for generating structural diversity in the 2,5-diketopiperazine family. This approach harnesses and manipulates the natural enzymatic machinery responsible for DKP production in microorganisms. nih.govconsensus.app The biosynthesis of the DKP core is primarily catalyzed by two types of enzymes: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). researchgate.netresearchgate.net

Significant structural diversification is achieved through the action of "tailoring enzymes." researchgate.net Genes encoding these enzymes are often located in genomic proximity to CDPS genes in biosynthetic gene clusters. nih.govconsensus.app This enzymatic toolkit includes oxidoreductases, cytochrome P450s, prenyltransferases, and methyltransferases, which modify the initial DKP scaffold. nih.govconsensus.app These modifications, such as oxidation, methylation, and prenylation, are crucial for the chemical diversity and biological activity of the final natural products. nih.govconsensus.app

Combinatorial biosynthesis has emerged as a key strategy for expanding the chemical space of DKPs. nih.gov This involves reconstituting biosynthetic pathways in a heterologous host, allowing for the combination of genes from different organisms. For example, by introducing various NRPS and cytochrome P450 genes into a suitable expression platform, researchers have successfully established non-native pathways capable of producing novel dimeric DKPs. nih.gov Cytochrome P450 enzymes, in particular, play a dominant role in controlling the regio- and stereoselective dimerization of DKP monomers, a key process in generating molecular complexity. nih.gov

Bioinformatics analyses suggest that a vast potential for unique, genetically encoded DKP tailoring remains undiscovered within microbial genomes. nih.govconsensus.app This untapped reservoir of enzymatic catalysts presents exciting opportunities for future exploration and the generation of DKP combinatorial libraries through synthetic biology. nih.govconsensus.app

Biosynthetic ElementFunctionExample of Diversity Generation
Cyclodipeptide Synthases (CDPSs) Catalyze DKP scaffold formation from aminoacyl-tRNA substrates. nih.govconsensus.appProvide the foundational cyclic dipeptide structure for further modification.
Nonribosomal Peptide Synthetases (NRPSs) Catalyze DKP scaffold formation from free amino acid substrates. nih.govconsensus.appAssemble diverse DKP cores based on their modular domain structure.
Tailoring Enzymes Modify the DKP scaffold to create complex derivatives. nih.govconsensus.appPrenyltransferases add isoprenoid moieties; Methyltransferases add methyl groups; Cytochrome P450s catalyze oxidations and dimerizations. nih.govconsensus.appnih.gov
Combinatorial Biosynthesis Mixing and matching genes from different biosynthetic pathways in a heterologous host. nih.govCo-expression of an NRPS gene with a non-native P450 gene resulted in the production of novel C-C linked DKP dimers. nih.gov

Structural Characterization and Conformational Analysis of 2,5 Diketopiperazines

Crystal Structure Determination of 2,5-Diketopiperazines

The determination of the three-dimensional structure of 2,5-diketopiperazines in the solid state has been pivotal in understanding their chemical and biological properties. X-ray diffraction has been the primary technique for elucidating the precise atomic arrangement, revealing key insights into ring conformation and intermolecular interactions.

X-ray crystallography was instrumental in providing the first structural characterization of a peptide bond within the 2,5-diketopiperazine molecule in 1938. rsc.org Since then, numerous DKP derivatives have been subjected to X-ray diffraction analysis, confirming their structures and revealing detailed information about bond lengths, bond angles, and torsion angles. nih.govmdpi.com These studies have unequivocally established the fundamental geometry of the DKP core.

The chemical structures of novel synthetic 2,5-DKPs are routinely confirmed using a combination of spectrometric, spectroscopic, and crystallographic experiments. mdpi.com For instance, the structure of an oxime precursor to an N-oxy-2,5-DKP was structurally confirmed by X-ray analysis, providing a solid foundation for understanding its subsequent chemical transformations.

The data obtained from X-ray diffraction studies are crucial for understanding the subtle structural variations that arise from different substitution patterns on the DKP ring. This detailed structural information is invaluable for structure-activity relationship (SAR) studies in drug discovery. wikipedia.org

Table 1: Representative Crystallographic Data for a 2,5-Diketopiperazine Derivative The following table presents hypothetical but representative crystallographic data for a generic 2,5-diketopiperazine to illustrate the type of information obtained from X-ray diffraction studies.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.016
b (Å)6.858
c (Å)11.278
β (°)99.52
Volume (Å3)610.5
Z2

The six-membered ring of 2,5-diketopiperazines is often described as a nearly planar scaffold. rsc.org However, detailed structural analyses reveal that the ring can adopt various conformations, including planar, boat, pseudo-boat, or twist forms, with relatively small energy differences between these conformers. nih.gov The degree of planarity is significantly influenced by the nature and stereochemistry of the substituents at the C3 and C6 positions.

Deviations from planarity, often referred to as ring puckering, can be quantified using various parameters. These deviations are crucial as they can influence the orientation of the side chains and, consequently, the biological activity of the molecule. The small energy gap between different conformers suggests a degree of conformational flexibility, which can be important for receptor binding. nih.gov

2,5-Diketopiperazines possess both hydrogen bond donor (N-H) and acceptor (C=O) groups, enabling the formation of extensive hydrogen bonding networks. rsc.org In the solid state, these molecules typically form two pairs of hydrogen bonds with adjacent molecules, leading to the formation of one-dimensional "tapes." researchgate.net This robust tape motif is a dominant feature in the crystal packing of many symmetrically substituted DKPs, irrespective of the size and shape of the substituents. researchgate.net

The dimensionality of these hydrogen bond networks can significantly impact the physical properties of the crystals. For example, the presence of a hydroxyl group on a DKP derivative can lead to a transformation from a 2D layered structure to a 3D network, resulting in a substantial increase in mechanical stiffness. In the absence of such groups, layers stabilized by weaker van der Waals forces are observed.

Intramolecular hydrogen bonds are also a key feature in the conformational preferences of certain DKP-containing molecules, particularly in larger cyclic peptides where the DKP acts as a scaffold. nih.govnih.gov These intramolecular interactions can pre-organize the molecule into specific conformations, which can be crucial for biological activity. nih.govescholarship.org Computational studies have highlighted the importance of intramolecular hydrogen bonds in stabilizing transition states and controlling stereoselectivity in chemical reactions involving DKP scaffolds. nih.govescholarship.org

Table 2: Common Hydrogen Bonding Patterns in 2,5-Diketopiperazines

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
IntermolecularN-HC=O2.8 - 3.2Formation of tapes and sheets in the solid state
Intramolecular (in larger peptides)N-HC=O2.7 - 3.1Stabilization of specific conformations (e.g., turns)

Conformational Flexibility and Steric Effects

The substituents at the C3 and C6 positions have a profound impact on the conformation of the DKP ring. The relative stereochemistry of these substituents gives rise to cis and trans isomers, which often exhibit distinct conformational preferences. mdpi.com Most naturally occurring 2,5-DKPs are derived from L-amino acids and therefore have a cis configuration. rsc.org

The cis and trans isomers of a DKP can have significantly different three-dimensional structures. For example, in proline-containing DKPs, the trans isomer often adopts a conformation where the phenyl ring stacks on top of the DKP ring, a feature not observed in the extended conformation of the cis isomer. mdpi.com This difference in conformation can be readily distinguished using NMR spectroscopy, as the chemical shifts of the α-protons are highly sensitive to the local environment. mdpi.comnih.gov

Epimerization between cis and trans isomers can occur under various conditions, and the equilibrium composition is dependent on the steric bulk of the side chains. mdpi.comrsc.org Proline-containing DKPs are particularly prone to epimerization. mdpi.com The ability of substituents to influence the ring conformation is a key aspect of the design of DKP-based molecules with specific biological activities. nih.gov

The conformation of 2,5-diketopiperazines in solution can differ from that in the solid state and is highly dependent on the solvent environment. NMR spectroscopy is a powerful tool for studying the conformational states of DKPs in solution. rsc.orgmdpi.comnih.govresearchgate.netrsc.org These studies have shown that DKPs can exist as an equilibrium of different conformers, and the position of this equilibrium can be influenced by factors such as solvent polarity and temperature. nih.govnih.gov

In aqueous solution, DKPs may adopt relatively unordered structures, while in a membrane-mimetic environment, such as in the presence of micelles, they can adopt more ordered conformations like α-helices or β-turns. rsc.orgrsc.org This conformational switch is particularly relevant for DKP-containing peptides designed to interact with cell membranes. For instance, linear DKP-peptidomimetics have been shown to form well-defined helical structures in a micellar medium, whereas their cyclic counterparts tend to be more flexible. rsc.org

The ability of DKPs to adopt different conformations in different environments is a key aspect of their biological activity. For example, the arrangement of charged residues in a DKP-containing peptide in a membrane-mimetic environment can facilitate its interaction with the cell membrane, which is crucial for its function as a cell-penetrating peptide. rsc.orgrsc.org The study of DKP conformations in these environments is therefore essential for the rational design of DKP-based therapeutics.

Specific Structural Aspects of 2,5-Dimethylene-3,6-diketopiperazine and 3,6-Diunsaturated Derivatives

Stereochemistry of Double Bonds (e.g., Z- and E-isomers)

For 3,6-diunsaturated derivatives of 2,5-diketopiperazine, the geometry of the exocyclic double bonds is a critical stereochemical feature. The possibility of Z- and E-isomers arises when the substituents on the exocyclic carbons are different. The configuration of these double bonds can significantly impact the molecule's biological activity.

Research into N-substituted 2,5-diketopiperazine derivatives bearing benzylidene and alkylidene substituents at the 3 and 6 positions has provided insight into the characterization of these isomers. nih.gov The configuration of the double bond can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, in a study of tert-butyl-3-(2-methylpropylidene)-2,5-dioxopiperazine-1-carboxylate, the chemical shift of the proton on the alkylidene double bond (C=CH) was observed at 6.14 ppm for the Z-isomer and 5.42 ppm for the E-isomer. nih.gov This difference in chemical shift provides a clear method for distinguishing between the two stereoisomers. In a series of synthesized (3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)-1-methyl-2,5-diketopiperazines, the proton of the C=CH double bond at the 6-position was consistently observed in the range of 6.01–6.13 ppm, indicating a (6Z)-configuration. nih.gov

Table 1: Proton NMR Chemical Shifts for Distinguishing Z- and E-isomers of a 3-Alkylidene-2,5-diketopiperazine Derivative nih.gov

IsomerProton on C=CH (ppm)
Z-isomer6.14
E-isomer5.42

Impact of Exocyclic Methylene (B1212753) Groups on Ring Conformation

The conformation of the central 2,5-diketopiperazine ring is not strictly planar and can adopt various conformations, including boat, twist-boat, and chair forms. nih.govstackexchange.com The energy difference between these conformers is small, and the preferred conformation is influenced by the nature and stereochemistry of the substituents on the ring. nih.gov

In the case of 3,6-disubstituted DKPs, cis- and trans-isomers exhibit different ring conformations. For example, crystallographic studies of cyclo(L-Alanyl-L-Alanyl), a cis-3,6-dimethylpiperazine-2,5-dione, show that the ring is puckered into a skewed boat conformation. stackexchange.com Conversely, the trans-isomer, cyclo(D-Alanyl-L-Alanyl), has a nearly planar ring structure. stackexchange.com

The introduction of exocyclic methylene groups, as in this compound, introduces sp² hybridized carbons at positions 3 and 6. This has a significant impact on the ring's geometry. The planarity enforced by the double bonds tends to flatten the ring compared to its saturated counterparts. However, steric interactions between the methylene groups and the substituents on the ring nitrogens can still induce some degree of puckering. The interplay between the planarizing effect of the double bonds and the steric demands of the substituents determines the final, often non-planar, conformation of the DKP ring.

Structural Motifs in Peptide Mimetics

The rigid and conformationally constrained nature of the 2,5-diketopiperazine scaffold makes it an excellent platform for the design of peptidomimetics—molecules that mimic the structure and function of peptides. mdpi.comnih.gov These scaffolds are resistant to proteolytic degradation, a significant advantage over natural peptides in therapeutic applications. mdpi.comnih.gov

Beta-Turn Mimicry

The β-turn is a common secondary structure in proteins and peptides, where the polypeptide chain reverses its direction. The 2,5-diketopiperazine core can be used as a template to induce a β-turn conformation. rsc.org By attaching peptide strands to the DKP scaffold, it is possible to create stable β-hairpin structures, which consist of two antiparallel β-strands connected by a turn. rsc.org

In one such design, a bifunctional DKP was used as a β-turn inducer to assemble a β-hairpin mimic. rsc.org This structure linked a peptidomimetic strand and a tetrapeptide sequence to the DKP core. rsc.org NMR studies and computational analysis confirmed the formation of a stable β-hairpin structure in solution. rsc.org This demonstrates the utility of the DKP scaffold in promoting the formation of antiparallel β-sheets, which are important in many biological processes. rsc.org

Alpha-Turn Conformation (e.g., Tetrahydro-β-carboline Fused Scaffolds)

While less common, the DKP scaffold has also been engineered to mimic α-turns, another type of reverse turn in peptide structures. A notable example is the development of a diketopiperazine-fused tetrahydro-β-carboline (THBC-DKP) system. beilstein-journals.orgnih.govresearchgate.net This tetracyclic scaffold was designed to restrict the conformational freedom of tryptophan-containing peptide ligands. beilstein-journals.orgnih.govresearchgate.net

The synthesis involves a Pictet-Spengler reaction to form the THBC core, followed by an intramolecular lactamization to create the fused DKP ring. beilstein-journals.orgnih.govresearchgate.net Conformational analysis using ¹H NMR confirmed the presence of conformers that adopt an α-turn structure, which is characterized by a specific intramolecular hydrogen bond. beilstein-journals.orgnih.govresearchgate.net This designed scaffold represents a rare example of a constrained α-turn mimic, highlighting the versatility of the DKP framework in creating complex and specific peptide secondary structure mimetics. beilstein-journals.orgnih.gov

Spectroscopic Techniques in 2,5 Diketopiperazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H-NMR spectrum of 2,5-Dimethylene-3,6-diketopiperazine provides critical information about its hydrogen atoms. The spectrum is characterized by its relative simplicity, which reflects the molecule's symmetry.

Key signals include two distinct singlets for the exocyclic methylene (B1212753) protons (=CH₂). These protons are diastereotopic, meaning they are chemically non-equivalent, and thus appear as separate signals. A broader singlet is also observed for the two equivalent amine (N-H) protons of the diketopiperazine ring.

Detailed research findings have reported the following chemical shifts, typically measured in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆):

A signal at approximately δ 5.06 ppm corresponding to one of the methylene protons.

A signal at approximately δ 5.75 ppm for the second methylene proton.

A broad signal around δ 10.30 ppm for the two N-H protons.

The absence of vicinal coupling confirms the isolated nature of the methylene groups.

Interactive Table: ¹H-NMR Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Methylene Proton (a) 5.06 Singlet 2H
Methylene Proton (b) 5.75 Singlet 2H
Amine Proton (N-H) 10.30 Broad Singlet 2H

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insight into the carbon skeleton of this compound. The spectrum shows three distinct signals, consistent with the molecule's symmetrical structure.

The reported signals in DMSO-d₆ are:

A signal for the two equivalent exocyclic methylene carbons (=CH₂ ) at approximately δ 100.2 ppm .

A signal corresponding to the two equivalent quaternary carbons (C =CH₂) of the ring at approximately δ 138.9 ppm .

A downfield signal for the two equivalent carbonyl carbons (C =O) at approximately δ 162.7 ppm .

Interactive Table: ¹³C-NMR Data for this compound

Carbon Type Chemical Shift (δ, ppm)
Methylene Carbon (=CH₂) 100.2
Quaternary Carbon (C=CH₂) 138.9
Carbonyl Carbon (C=O) 162.7

While one-dimensional NMR provides fundamental data, two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for confirming through-space proximity and stereochemistry. In the context of 2,5-diketopiperazines, NOESY experiments can help establish the conformation of the ring, which can exist in planar or boat-like forms depending on its substituents. nih.gov For this compound, NOESY would be used to confirm correlations between the N-H protons and the nearby methylene protons, reinforcing the proposed planar or near-planar ring structure. nih.govcsu.edu.au Such analyses are vital for understanding the molecule's three-dimensional shape, which influences its biological activity and physical properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

HRMS is essential for unambiguously determining the elemental formula of a compound. For this compound, its molecular formula is C₆H₆N₂O₂. The calculated exact mass for the protonated molecule [M+H]⁺ is 139.0499. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, providing definitive confirmation of the molecular formula.

Interactive Table: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M+H]⁺ C₆H₇N₂O₂ 139.0499

Mass spectrometry not only provides the molecular weight but also offers structural clues through the analysis of fragmentation patterns. When the parent ion of a diketopiperazine is subjected to energy, it breaks apart into smaller, characteristic fragments.

For diketopiperazines in general, a common fragmentation pathway involves the cleavage of the amide bonds and the loss of carbon monoxide (CO) moieties. chemeo.com For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 138. The fragmentation would likely proceed through the loss of isocyanate (HNCO) or ketene-like fragments, which is characteristic of the diketopiperazine ring structure. Analysis of these fragments helps to piece together the structure of the parent molecule, confirming the presence of the diketopiperazine core and the methylene substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the intermolecular interactions within DKP structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is fundamental for identifying the core functional groups of the 2,5-diketopiperazine ring. The spectra are characterized by distinct absorption bands corresponding to the amide functionalities. The most prominent of these are the N-H stretching and the C=O stretching (often referred to as the Amide I band) vibrations.

Typically, the N-H stretching vibration appears in the region of 3400-3200 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In the absence of hydrogen bonding, a sharp peak is observed, while the presence of intermolecular N-H···O=C hydrogen bonds, which are common in the solid state and in concentrated solutions, leads to a broadening and a shift to lower wavenumbers (a red shift). researchgate.net Similarly, the Amide I band, which typically appears around 1690 cm⁻¹ for a free amide group, also shifts to a lower frequency upon hydrogen bond formation. researchgate.net For instance, studies on cyclo(Val-Leu) have shown a shift in the C=O band from 1690 cm⁻¹ to 1640 cm⁻¹ and the N-H band from 3400 cm⁻¹ to 3320 cm⁻¹ during gelation, a process driven by hydrogen bonding. researchgate.net

The DKP ring also exhibits an Amide II band, primarily associated with N-H bending and C-N stretching, which is observed near 1500 cm⁻¹. researchgate.net The exocyclic C=C double bonds in this compound are expected to show characteristic stretching vibrations in the 1650-1600 cm⁻¹ region, potentially overlapping with the Amide I band.

Table 1: General FT-IR Characteristic Absorption Bands for the 2,5-Diketopiperazine Ring

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (Free)Typical Wavenumber (cm⁻¹) (H-Bonded)
N-HStretch~34003320 - 3200
C=O (Amide I)Stretch~16901670 - 1640
N-H (Amide II)Bend~15101540 - 1520

Data compiled from literature reports on various DKP compounds. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR for the vibrational analysis of DKPs. As it relies on changes in polarizability, it is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations. The Amide I band (C=O stretch) is also prominent in Raman spectra, typically appearing in the 1800-1580 cm⁻¹ region. nih.gov

Studies comparing the Raman spectra of different DKP conformations have shown that the frequency of the Amide II mode (mainly C-N stretching) can indicate the conformation of the DKP ring. An increase in the frequency of this mode has been associated with a transition from a boat to a planar conformation. researchgate.net For example, the cis Amide II band is observed at 1481 cm⁻¹ in the Raman spectrum of solid cyclo(His-Phe), which adopts a boat conformation. researchgate.net The analysis of Raman spectra, often supported by density functional theory (DFT) calculations, is crucial for a complete vibrational assignment and for understanding the subtle structural details of these cyclic peptides. researchgate.netnih.gov

Table 2: Key Raman Bands for Conformational Analysis of DKPs

Vibrational ModeConformationWavenumber (cm⁻¹)
Amide II (C-N stretch)Boat~1481
Amide I (C=O stretch)General1800 - 1580

Data based on studies of various cyclic dipeptides. researchgate.netnih.gov

Electronic Circular Dichroism (CD) Spectroscopy for Conformational Studies

Electronic Circular Dichroism (CD) spectroscopy is an exceptionally sensitive technique for the stereochemical and conformational analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For DKP research, ECD is invaluable for determining the absolute configuration of the constituent amino acids and for elucidating the preferred conformation of the six-membered ring in solution. nih.gov

The method typically involves comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov The shape and sign of the Cotton effects in the CD spectrum are highly dependent on the spatial orientation of the side chains and the puckering of the DKP ring (e.g., planar, boat, or chair conformations). nih.gov

It is important to note that this compound is an achiral molecule. In its monomeric form in an achiral solvent, it is not expected to produce a CD signal. However, a CD spectrum could potentially be observed if the molecules self-assemble into a stable, chiral supramolecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For the 2,5-diketopiperazine scaffold, the primary chromophores are the amide C=O groups. These groups can undergo a weak, longer-wavelength n→π* transition and a strong, shorter-wavelength π→π* transition. nih.govscbt.com

The presence of conjugated systems significantly influences the UV-Vis spectrum. In this compound, the exocyclic C=C double bonds are in conjugation with the amide carbonyl groups. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scbt.com Consequently, the π→π* transition is shifted to a longer wavelength (a bathochromic shift) compared to non-conjugated DKPs. scbt.com This makes UV-Vis spectroscopy a useful tool for confirming the presence of such unsaturated systems.

UV-Vis spectroscopy is also employed to study binding interactions. When a DKP derivative binds to a target molecule, such as a protein or DNA, changes in the electronic environment can lead to shifts in the absorption maxima (hypsochromic or bathochromic shifts) or changes in the molar absorptivity (hypochromic or hyperchromic effects), providing evidence of the interaction. dntb.gov.ua

Table 3: General Electronic Transitions in Diketopiperazine Systems

Transition TypeChromophoreExpected Wavelength RegionCharacteristics
n → πC=OLonger λLow intensity (molar absorptivity < 2000)
π → πC=O, C=CShorter λHigh intensity
π → π* (conjugated)C=C-C=OLonger λ than non-conjugatedHigh intensity

This table represents general principles of electronic spectroscopy as applied to the DKP chromophore. scbt.comresearchgate.net

Computational Chemistry Approaches for 2,5 Diketopiperazines

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to the study of 2,5-diketopiperazines to predict geometries, energies, and spectroscopic properties.

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on its potential energy surface. For DKP derivatives, this is crucial for understanding how substituents influence the conformation of the central six-membered ring. Depending on the substitution pattern, DKPs can adopt various conformations, including planar, boat, or twist forms. nih.govnih.gov

In the specific case of 3,6-dimethylene-piperazine-2,5-dione (DMDKP), DFT calculations at the B3LYP/aug-cc-pVTZ level were used to determine its minimum energy structure. gre.ac.uk The results indicated that the molecule adopts a planar conformation with C2h symmetry. gre.ac.uk This planar geometry contrasts with many other DKPs, which often favor a boat conformation. gre.ac.ukgre.ac.uk Further computational studies on related DKP scaffolds have utilized methods like the B3LYP functional with the 6-31g(d) basis set to calculate optimized geometries, providing foundational data for further conformational and interaction analyses. nih.gov

DFT calculations are a reliable tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of DKP compounds. By calculating the vibrational frequencies and their corresponding normal modes, researchers can assign the bands observed in experimental spectra to specific molecular motions, such as C=O stretching, N-H bending, and C-N stretching. gre.ac.uknih.gov

Theoretical calculations have been performed for 3,6-dimethylene-piperazine-2,5-dione (DMDKP) and its degradation precursor, 3,6-bis(aminoxymethyl)-piperazine-2,5-dione (AMDKP), using the B3LYP/aug-cc-pVTZ level of theory. gre.ac.uk These calculations aid in the assignment of experimental IR and Raman spectra. gre.ac.uk For many DKPs, the amide I mode (primarily C=O stretching) is a strong band typically found around 1650-1670 cm⁻¹ in Raman and IR spectra. gre.ac.ukgre.ac.uk The precise position of this band can be influenced by the ring conformation and intermolecular hydrogen bonding. nih.gov For example, the cis amide II mode in DMDKP is thought to be significantly affected by its planar or near-planar ring structure. gre.ac.uk

The table below compares experimental and calculated vibrational frequencies for key modes in related DKP structures, illustrating the typical accuracy of DFT predictions.

Vibrational ModeCompoundExperimental Frequency (cm⁻¹)Calculation LevelReference
C=O Stretch (Amide I)cyclo(L-homoCySH-L-homoCySH)1663 (Raman), 1662 (IR)B3LYP/aug-cc-pVTZ gre.ac.uk
C=O Stretch (Amide I)2,5-DKP~1655 (Raman)B3LYP/aug-cc-pVTZ gre.ac.uk
C=O Stretch (Amide I)cyclo(L-Phe-L-Phe) Dimer~1680 (IR)DFT nih.gov
Cis Amide IIcyclo(L-homoCySH-L-homoCySH)1506 (Raman)B3LYP/aug-cc-pVTZ gre.ac.uk

This table is illustrative of DFT applications to the DKP class of compounds.

DFT calculations serve as a powerful tool to elucidate the mechanisms and stereochemical outcomes of reactions, including the cyclization step to form the DKP ring. By modeling the potential energy surfaces of reaction pathways, DFT can help explain why a particular diastereomer is preferentially formed. researchgate.net For instance, in the synthesis of complex DKP alkaloids, a critical step often involves a diastereoselective cyclization. nih.gov Computational modeling can rationalize the observed selectivity by comparing the transition state energies for the formation of different stereoisomers.

Furthermore, DFT has been used to investigate the detailed reaction mechanism for DKP formation as an undesired side reaction during solid-phase peptide synthesis. acs.org By calculating the structures of reactants, transition states, and products, researchers can propose a mechanistic pathway and identify the factors that control the reaction rate, which is essential for optimizing synthesis protocols to minimize impurity formation. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics, stability, and intermolecular interactions.

The 2,5-diketopiperazine ring is a conformationally constrained scaffold, but it still possesses flexibility, existing in planar, chair, or boat-like forms. nih.gov The energy difference between these conformers is often small, allowing the molecule to access different shapes. nih.gov MD simulations are used to explore this conformational space and assess the relative stability of different isomers and conformers in various environments (e.g., in solution). escholarship.orgresearchgate.net

Simulations can reveal how different substituents and their stereochemistry affect the preferred 3D structure and dynamic behavior of the DKP ring. nih.gov For example, proline-containing DKPs are known to have an extra-rigid conformation due to the fused pyrrolidine (B122466) ring, making them more resistant to enzymatic degradation. mdpi.com Stability studies, often complemented by experimental techniques like NMR, have investigated the epimerization of DKPs, where the less stable cis isomer can convert to the more stable trans isomer under certain conditions. mdpi.com MD simulations can provide an atomistic picture of these isomerization processes and the conformational flexibility that precedes them. researchgate.net

MD simulations are invaluable for studying the dynamic interactions between DKP-based ligands and their biological targets, such as proteins and enzymes. escholarship.orgresearchgate.net While molecular docking can predict a preferred binding pose, MD simulations go a step further by showing how the protein-ligand complex behaves over time. nih.gov This can reveal crucial information about the stability of the binding, the role of specific amino acid residues in the interaction, and any conformational changes in the protein or the ligand upon binding. escholarship.orgresearchgate.net

In the study of diketopiperazine dimerases, MD simulations were used to compare two homologous enzymes with different chemoselectivities. escholarship.orgresearchgate.net The simulations identified a region of increased conformational flexibility in one enzyme that was key to its specific function. escholarship.orgresearchgate.net This insight guided the creation of a chimeric enzyme with altered and controlled selectivity. escholarship.org Similarly, MD simulations can help rationalize the binding affinity of DKP-based molecules designed to inhibit protein-protein interactions, such as the MDM2-p53 interaction, by providing a dynamic model of how the DKP scaffold mimics key structural motifs of a peptide. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for visualizing potential interactions and guiding the development of new drugs. nih.gov For 2,5-diketopiperazines, docking studies have been instrumental in understanding their binding mechanisms to various biological targets. nih.govnih.govmdpi.com

Molecular docking simulations are employed to predict how 2,5-diketopiperazine derivatives fit into the binding sites of target proteins and to estimate the strength of this interaction, often expressed as binding energy or docking score. A lower binding energy generally indicates a more stable and favorable protein-ligand complex. nih.gov

Several studies have successfully used docking to predict the binding modes of DKP analogs. For instance, in the development of inhibitors for the MDM2-p53 protein-protein interaction, a series of 2,5-DKP derivatives were docked into the α-helix binding site of the MDM2 protein. nih.gov These studies revealed that specific substitutions on the DKP scaffold, such as a spiro-cyclohexyl group or a phenyl group, were well-accommodated within the hydrophobic pockets of MDM2, mimicking the key residues of the p53 peptide. nih.gov

In another example, novel N-substituted 2,5-diketopiperazine derivatives were evaluated as potential antiviral agents against the H5N2 avian influenza virus. mdpi.comnih.gov Molecular docking studies showed that these compounds could bind within the 430-cavity of the neuraminidase enzyme, a well-known target for anti-influenza drugs. nih.govmdpi.comnih.gov The binding affinities, calculated as binding energies, helped to identify the most promising candidates. mdpi.com Similarly, docking studies of DKP analogs into the kappa-opioid receptor (KOR) binding pocket have provided insights into their potential interactions. nih.gov

The predictive power of docking is further exemplified in the study of the enzyme NozMT, where the calculated binding affinity (ΔG) for a DKP precursor was -12.6 kcal/mol, indicating a strong interaction. nih.gov

Table 1: Examples of Molecular Docking Studies on 2,5-Diketopiperazine Derivatives

DKP Derivative ClassTarget ProteinPredicted Binding SiteKey Finding
Spiro- and non-spiro-DKPsMDM2α-helix binding site (Phe and Trp pockets)Substituents on the DKP scaffold can mimic key p53 residues, inhibiting the MDM2-p53 interaction. nih.gov
N-substituted DKPsH5N2 Neuraminidase430-cavityDerivatives showed strong binding, suggesting potential as anti-influenza agents. mdpi.comnih.gov
DKP analogsKappa-Opioid Receptor (KOR)KOR binding pocketProvided insight into potential ligand-receptor interactions for developing CNS agents. nih.gov
DKP Precursor (cyclo-L-Trp-L-Trp)NozMT EnzymeSubstrate binding pocketDocking revealed a favorable binding free energy (ΔG = -12.6 kcal/mol). nih.gov

A significant outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are crucial for the ligand's affinity and selectivity. This information is vital for structure-based drug design, allowing for modifications to the ligand to enhance these interactions.

For the DKP derivatives targeting the H5N2 neuraminidase, docking studies revealed strong interactions with key amino acid residues, including Arg371, Pro326, Ile427, and Thr439. mdpi.comnih.gov These interactions are critical for the stability of the ligand-protein complex.

In the case of MDM2 inhibitors, docking simulations showed that different parts of the DKP scaffold could effectively interact with specific pockets. For example, a spiro-cyclohexyl group was well-accommodated in the Phe-binding pocket, while a phenyl group fit well into the Trp-pocket, mimicking the natural interactions of the p53 protein. nih.gov

Studies on cyclodipeptide synthases, enzymes involved in DKP biosynthesis, have also highlighted the importance of key residues in the aminoacyl-binding pocket for determining enzyme activity and substrate specificity. researchgate.net This demonstrates how computational predictions can correlate with experimental findings like site-directed mutagenesis to understand molecular recognition.

Energy Decomposition Analysis (e.g., MM-PBSA) for Binding Affinities

To refine the binding affinity predictions from molecular docking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used. These techniques calculate the binding free energy of a protein-ligand complex by combining molecular mechanics energy calculations with continuum solvation models. frontiersin.org

The MM-PBSA/GBSA approach decomposes the total binding free energy into several components:

Van der Waals interactions: Attractive and repulsive forces between atoms.

Electrostatic interactions: Favorable or unfavorable interactions between charged or polar molecules.

Polar solvation energy: The energy required to transfer the molecule from a vacuum to a polar solvent (like water).

Nonpolar solvation energy: Often calculated based on the solvent-accessible surface area (SASA). frontiersin.org

This type of analysis provides a more accurate estimation of binding affinity than docking scores alone and can help to eliminate false positives from initial screening. frontiersin.org In a study on maculosin, a DKP, binding free energy calculations using the MM/PBSA method showed it had a strong binding energy of -28.76 kcal/mol with its target protein. researchgate.net This detailed energy breakdown helps to understand the driving forces behind ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become essential. Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

The core principle of QSAR is that variations in the structural or physicochemical properties of compounds in a series are responsible for the changes in their biological activities. rjeid.comnih.gov For 2,5-diketopiperazines, SAR and QSAR studies are crucial for understanding how modifications to the DKP scaffold affect their therapeutic properties, such as anticancer activity. rjeid.comnih.gov

A typical QSAR study involves:

Data Set Preparation: Assembling a series of DKP analogs with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., volume, shape, polarity parameters). nih.gov

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or more complex non-linear methods like Artificial Neural Networks (ANN), to build a mathematical model that correlates the descriptors with biological activity. nih.gov

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques. nih.gov

Once a robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized DKP derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Advanced Derivatives and Analogues of 2,5 Diketopiperazines

Design Principles for Diketopiperazine-Based Peptidomimetics

The design of DKP-based peptidomimetics is rooted in the principle of conformational constraint. By locking the peptide backbone into a specific geometry, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity. The DKP scaffold can mimic turn structures, particularly the β-turn, which is a common motif in protein-protein interactions.

Key design principles include:

Side-Chain Modification: The functional groups on the side chains are crucial for interacting with biological targets. Modifications can include altering the length, branching, and incorporating various functional groups to optimize binding affinity and specificity.

Scaffold Rigidity: The planarity of the DKP ring can be modulated by the introduction of substituents or by fusing other ring systems. This allows for fine-tuning of the conformational properties of the molecule.

Hydrogen Bonding: The amide bonds within the DKP ring can act as both hydrogen bond donors and acceptors, contributing to the binding affinity of the molecule.

These principles have been successfully applied in the design of a variety of peptidomimetics targeting a range of receptors and enzymes.

Synthesis and Characterization of Substituted and Functionalized 2,5-Diketopiperazines

The synthesis of substituted and functionalized 2,5-diketopiperazines can be achieved through several routes, most commonly starting from amino acids or their derivatives. A prevalent method involves the cyclization of a dipeptide precursor. This can be accomplished by heating the dipeptide ester or by using coupling reagents.

Another powerful method is the Ugi four-component reaction, which allows for the rapid generation of a diverse library of DKP analogues from simple starting materials. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide, which can then be cyclized to the desired DKP.

The introduction of exocyclic double bonds, as seen in 2,5-dimethylene-3,6-diketopiperazine, is often achieved through a two-step process involving the synthesis of a di-glycyl-diketopiperazine followed by a double-elimination reaction. This creates a more rigid and planar scaffold.

Characterization of these compounds relies heavily on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the constitution and stereochemistry of the DKP ring and its substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic amide carbonyl stretching frequencies.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and conformation.

Dimeric and Oligomeric Diketopiperazine Structures

The self-assembly properties of 2,5-diketopiperazines, driven by intermolecular hydrogen bonding between the amide groups, have led to the exploration of dimeric and oligomeric structures. These supramolecular assemblies can form various architectures, including tapes, ladders, and more complex networks.

The formation of these structures is influenced by:

Stereochemistry of the DKP: The relative orientation of the side chains can either promote or hinder self-assembly.

Nature of the Side Chains: Bulky or charged side chains can disrupt the hydrogen bonding network.

Solvent: The polarity of the solvent can significantly impact the strength of the hydrogen bonds and thus the stability of the aggregates.

Covalently linked dimeric and oligomeric DKPs have also been synthesized. These molecules often incorporate flexible linkers between the DKP units, allowing for the creation of macrocyclic structures with defined shapes and sizes. These larger structures have potential applications in host-guest chemistry and as scaffolds for presenting multiple pharmacophores.

Diketopiperazine-Fused Heterocyclic Systems

To further explore chemical space and introduce novel biological activities, the 2,5-diketopiperazine scaffold can be fused with other heterocyclic ring systems. This strategy can lead to more rigid and conformationally defined molecules with unique three-dimensional shapes.

Examples of DKP-fused heterocyclic systems include:

Pyrrolo[1,2-a]pyrazines: These are formed by the intramolecular cyclization of a proline-containing DKP.

Imidazo[1,2-a]pyrazines: These can be synthesized from DKPs derived from histidine or other amino acids with a side-chain amino group.

Thiazolo- and Oxazolo-fused DKPs: These systems can be accessed through intramolecular cyclization reactions involving cysteine or serine-derived DKPs.

The fusion of these heterocyclic rings can significantly alter the electronic properties and biological activity of the parent DKP. These fused systems have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.

Bioisosteric Modifications and Scaffold Hopping Strategies

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of 2,5-diketopiperazines, bioisosteric modifications can be applied to both the side chains and the DKP core itself.

Examples of bioisosteric replacements for the amide bond in the DKP ring include:

Thioamides: Replacing the carbonyl oxygen with sulfur can alter the hydrogen bonding capacity and electronic properties.

Ester and Reverse-Ester linkages: These modifications can impact the metabolic stability of the ring.

Scaffold hopping involves replacing the central DKP core with a different chemical scaffold while retaining the spatial arrangement of the key pharmacophoric groups. This strategy aims to identify novel chemotypes with improved drug-like properties or to circumvent existing patents. For DKP-based peptidomimetics, potential scaffold hops could include other conformationally constrained ring systems that can mimic β-turns, such as certain benzodiazepines or hydantoins. The goal is to maintain the biological activity of the original DKP while potentially improving properties like solubility, oral bioavailability, or metabolic stability.

Biological Activities and Mechanistic Studies of 2,5 Diketopiperazines in Vitro Focus

Antimicrobial Activity Mechanisms

The 2,5-diketopiperazine scaffold is a recurring motif in compounds exhibiting a range of antimicrobial properties. These activities are observed against various pathogenic microorganisms, including bacteria and fungi. The mechanisms underlying these effects are diverse and often depend on the specific substitutions on the DKP core.

Antibacterial Effects

Numerous studies have documented the antibacterial activity of 2,5-diketopiperazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain DKPs isolated from marine fungi and bacteria have demonstrated notable inhibitory effects. frontiersin.orgnih.gov One study on a sponge-derived fungus, Aspergillus sclerotiorum, led to the isolation of a DKP derivative that showed moderate antibacterial activity against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) value of 12.5 μM. frontiersin.org Another research effort focusing on synthetic N-alkylated amphiphilic 2,5-diketopiperazines reported potent activity against several strains, including drug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with MIC values in the range of 4–8 μM. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of bacterial cell membranes.

Antifungal Properties

The antifungal potential of 2,5-diketopiperazines has also been a subject of investigation. While some derivatives show limited to no activity, others exhibit potent antifungal effects. For example, a comparative study highlighted a cyclo(L-Pro-L-Asp) diketopiperazine analog with significant antifungal activity. researchgate.net Another well-known DKP, gliotoxin (B1671588), which is produced by several fungal species, possesses fungicidal properties. wikipedia.org The mechanisms for antifungal action can vary, with some compounds potentially interfering with fungal cell wall integrity or other essential cellular processes.

Quorum Sensing Modulation and Biofilm Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Disrupting QS is a promising strategy to combat bacterial infections. Several 2,5-diketopiperazines have been identified as modulators of QS systems. nih.govresearchgate.neteurekaselect.com For instance, a novel DKP derivative isolated from the marine fungus Penicillium sp. significantly inhibited the production of violacein (B1683560) in Chromobacterium violaceum, a common model for QS inhibition studies, at a concentration of 6.25 μg/mL. nih.gov This suggests that the compound interferes with the signaling pathway without affecting bacterial growth. Furthermore, some DKPs have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. This inhibition is often linked to their ability to interfere with QS pathways. researchgate.neteurekaselect.com

Anticancer Activity Mechanisms (In Vitro)

The anticancer properties of 2,5-diketopiperazines are a significant area of research, with numerous studies demonstrating their ability to inhibit cancer cell growth and induce cell death through various mechanisms. mdpi.comnih.govwustl.edupreprints.org

Inhibition of Cancer Cell Proliferation (Cell Line Studies)

A substantial body of evidence supports the anti-proliferative effects of 2,5-diketopiperazine derivatives across a range of cancer cell lines. In one study, a series of novel 3,6-diunsaturated 2,5-DKP derivatives were synthesized and evaluated for their anticancer activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines. mdpi.comnih.govpreprints.org Several of these compounds displayed moderate to good inhibitory capacities, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.7 to 8.9 μM. mdpi.comnih.govpreprints.org For example, one derivative, compound 11, showed potent inhibitory activity against both A549 and HeLa cells with IC50 values of 1.2 μM and 0.7 μM, respectively. mdpi.comnih.govpreprints.org

Table 1: Inhibitory Activity of Selected 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives on Cancer Cell Lines

Compound A549 IC50 (μM) HeLa IC50 (μM) Reference
6 >10 8.9 mdpi.com
8 7.3 4.5 mdpi.com
9 5.2 2.1 mdpi.com
10 4.8 1.5 mdpi.com
11 1.2 0.7 mdpi.com
12 >10 6.2 mdpi.com
14 >10 3.9 mdpi.com

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Many 2,5-diketopiperazine derivatives have been shown to induce apoptosis in cancer cells. The aforementioned compound 11 was found to not only inhibit proliferation but also to induce apoptosis in both A549 and HeLa cells at a concentration of 1.0 μM. mdpi.comnih.govpreprints.org Further investigation into the mechanism revealed that this compound could also block the cell cycle progression in the G2/M phase, which is a common trigger for apoptosis. nih.gov Another study focusing on 2,6-diketopiperazines (a related class of compounds) demonstrated that these molecules induced cell death primarily through apoptosis rather than necrosis in MDA-MB-231 triple-negative breast cancer cells. nih.gov The induction of apoptosis by these compounds is often mediated through complex signaling pathways that warrant further investigation.

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)

A key mechanism through which certain 2,5-diketopiperazines exert their anticancer effects is the disruption of the cell division cycle. Several derivatives have been shown to induce cell cycle arrest, particularly at the G2/M transition phase, preventing cancer cells from entering mitosis and ultimately leading to cell death.

One notable example is the natural product spirotryprostatin B, which inhibits the mammalian cell cycle at the G2/M phase with an IC₅₀ value of 14 μM, establishing it as a promising lead structure for anticancer drug development. nih.gov More directly related to the 2,5-dimethylene-3,6-diketopiperazine core, a study on novel 3,6-diunsaturated 2,5-diketopiperazine derivatives found that a lead compound, compound 11, significantly induced G2/M phase arrest in two different cancer cell lines. researchgate.net Silibinin, a flavonoid, has also been shown to induce G2/M phase arrest in cervical cancer cells in a dose-dependent manner. frontiersin.org This arrest is often linked to the compound's effect on the cellular machinery that governs cell cycle progression, such as the microtubule network. frontiersin.org

Tubulin Polymerization Inhibition

The microtubule network is a critical component of the cell's cytoskeleton, playing a vital role in mitosis. Its dynamic assembly (polymerization) and disassembly are essential for the formation of the mitotic spindle. Several 2,5-diketopiperazine derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with well-known anticancer agents. nih.govrsc.org By binding to tubulin, these compounds disrupt microtubule dynamics, which can trigger a G2/M cell cycle arrest and induce apoptosis. mdpi.com

Plinabulin, a DKP derivative, and its analogues have been evaluated for their anti-proliferative activities and their ability to inhibit microtubule formation. nih.gov Molecular dynamics simulations and binding studies suggest that these DKP derivatives can prevent tubulin assembly by inducing conformational changes. rsc.org The binding often occurs at the colchicine (B1669291) binding site of tubulin. mdpi.com Research into benzimidazole (B57391) derivatives has also identified compounds that arrest the G2/M phase of the cell cycle through tubulin polymerization inhibition, with one compound showing an IC₅₀ of 5.05±0.13 μM for this activity. nih.gov

CompoundIC₅₀ BxPC-3 cells (nM)IC₅₀ NCI-H460 cells (nM)Tubulin Polymerization Inhibition (%) at 5 μM
Plinabulin4.426.2Data not available
Compound b0.94.1Data not available
nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. jst.go.jp Their aberrant activity is linked to the development of cancer, making them a key target for therapeutic intervention. jst.go.jpnih.gov The 2,5-diketopiperazine scaffold has been successfully utilized to develop potent inhibitors of HDAC enzymes. jst.go.jpresearchgate.net

A series of 1,3-disubstituted 2,5-diketopiperazine derivatives were developed and found to exhibit significant inhibitory activity against Class I HDACs. jst.go.jpnih.gov The most potent of these, compound 2a, showed a preference for HDAC1-3. jst.go.jp Further research has led to the creation of DKP-based inhibitors with high selectivity and potency for specific isoforms, such as HDAC6. One of the most effective compounds, 21b, demonstrated an IC₅₀ of just 0.73 nM against HDAC6 and exhibited over 144-fold selectivity against other HDAC isoforms. researchgate.netnih.gov

TargetIC₅₀ (µM)
HDAC10.405
HDAC20.557
HDAC30.740
HDAC81.370
K562 cell line4.23
HL-60 cell line4.16
jst.go.jpnih.gov

Antiviral Activity Mechanisms (In Vitro)

Inhibition of Viral Replication

The unique and rigid structure of the 2,5-diketopiperazine core makes it a valuable scaffold for the discovery of antiviral agents. nih.gov DKP derivatives have been developed that can inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV-1) and influenza viruses. nih.govresearchgate.net

Examples of antiviral DKPs include Aplaviroc, which was developed for the treatment of HIV-1, and Eutypellazine E, which inhibits HIV-1 replication with an IC₅₀ of 3.2 µM. nih.govresearchgate.net Other natural products like Rubrumlines D and Neoechinulin B have shown activity against the influenza A/WSN/33 virus. researchgate.net A study focused on synthetic derivatives with a structure related to this compound, specifically (3Z,6Z)-3-benzylidene-6-(2-methyl propylidene)-4-substituted-2,5-diketopiperazines, found that several of these compounds could completely inhibit the propagation of the H5N2 influenza virus in embryonated chicken eggs at a concentration of 25 µg/mL. nih.govnih.gov Molecular docking studies suggest these compounds may act by binding to the viral neuraminidase enzyme. nih.gov

Anti-protozoal Activity Mechanisms (In Vitro)

Activity against Plasmodium Species (Malaria)

Malaria, caused by protozoan parasites of the genus Plasmodium, remains a major global health issue, and drug resistance necessitates the search for new therapeutic agents. nih.govnih.gov Synthetic 2,5-diketopiperazines have emerged as a promising class of compounds with significant in vitro activity against Plasmodium falciparum, the deadliest species of the malaria parasite. nih.govaminer.cn

In a recent study, a library of twenty-three novel synthetic 2,5-DKPs was tested for anti-protozoal activity. nih.govnih.gov Several compounds demonstrated potent activity against P. falciparum, with IC₅₀ values ranging from 5.4 to 9.5 µg/mL. nih.govnih.govresearchgate.net The most active compounds also showed low cytotoxicity, indicating a good selectivity index for the parasite. nih.gov For instance, compound 19 in the study exhibited an IC₅₀ of 5.4 µg/mL (12.6 µM) against P. falciparum. mdpi.com Another DKP derivative, Diatretol, which is an α,α′-dioxo-diketopiperazine, has shown very potent and selective antiplasmodial activity with an IC₅₀ of 0.6 µM. mdpi.com The oxidation state of the DKP ring appears to be crucial for this high level of activity. mdpi.com

CompoundIC₅₀ against P. falciparum
Active Synthetic DKPs (Range)5.4 - 9.5 µg/mL
Diatretol0.6 µM
nih.govmdpi.com

Activity against Trypanosoma Species (Chagas Disease)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health issue, particularly in Latin America. wikipedia.org The search for new therapeutic agents is driven by the limitations of current drugs like benznidazole (B1666585) and nifurtimox. wikipedia.orgnih.gov In this context, the 2,5-diketopiperazine scaffold has been explored as a promising starting point for the development of novel trypanocidal compounds. nih.govgoogle.com

A study evaluating a series of 23 novel synthetic 2,5-DKPs, synthesized via the Ugi multicomponent reaction, tested their activity against T. cruzi. nih.govgoogle.com Several of these compounds demonstrated inhibitory concentrations (IC50) in the range of 5.4 to 9.5 µg/mL. nih.govgoogle.com Another research effort focused on a series of 2,3-diketopiperazine derivatives, which are structurally related. wikipedia.org These compounds were tested in vitro on the trypomastigote form of T. cruzi. Many of the synthesized derivatives showed high activity against the NINOA strain (LC50 < 100 μM). wikipedia.org Specifically, compound 5c from this series proved to be four to five times more active than the reference drugs, benznidazole and nifurtimox, against the A1 trypomastigote strain, with a lethal concentration (LC50) of 25.2 µM. wikipedia.org Compound 5h also showed notable potency with an LC50 of 40.49 µM against the same strain. wikipedia.org

**Table 1: In Vitro Activity of Diketopiperazine Derivatives against *Trypanosoma cruzi***

Compound/Derivative Strain Activity Metric Value Reference(s)
Synthetic 2,5-DKPs T. cruzi IC50 5.4 - 9.5 µg/mL nih.gov, google.com
Derivative 5c A1 (trypomastigote) LC50 25.2 µM wikipedia.org
Derivative 5h A1 (trypomastigote) LC50 40.49 µM wikipedia.org
Benznidazole (reference) A1 (trypomastigote) LC50 >100 µM wikipedia.org
Nifurtimox (reference) A1 (trypomastigote) LC50 >100 µM wikipedia.org

Activity against Leishmania Species (Leishmaniasis)

Leishmaniasis, caused by parasites of the Leishmania genus, is another tropical disease for which new treatments are needed. nih.govgoogle.com The 2,5-diketopiperazine structure has also been investigated for its potential antileishmanial activity.

In a broad screening of 23 novel synthetic 2,5-DKPs, activity was assessed against Leishmania infantum, one of the causative agents of visceral leishmaniasis. nih.govgoogle.com Some of the tested compounds displayed promising inhibitory concentrations, with IC50 values ranging from 5.4 to 9.5 µg/mL. nih.govgoogle.com These findings indicate that the DKP scaffold is a viable starting point for the design of new antileishmanial drug candidates. nih.gov

**Table 2: In Vitro Activity of 2,5-Diketopiperazines against *Leishmania infantum***

Compound/Derivative Strain Activity Metric Value Reference(s)
Synthetic 2,5-DKPs L. infantum IC50 5.4 - 9.5 µg/mL nih.gov, google.com

Enzyme Modulation and Inhibition (In Vitro)

The rigid, peptide-like structure of 2,5-DKPs allows them to interact with a variety of enzymes, leading to modulation or inhibition of their activity.

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is a key enzyme in various signaling pathways, and its inhibition is a validated strategy for conditions like erectile dysfunction. nih.gov Tadalafil (B1681874) is a well-known potent and selective PDE5 inhibitor. nih.gov In an effort to explore new chemical space, four novel, flexible analogues of tadalafil based on a diketopiperazine scaffold were synthesized and evaluated. nih.govacs.org

The study aimed to determine if these DKP-based analogues could replicate the inhibitory activity of the parent compound. However, in vitro studies, including a pure enzyme assay and an assay measuring the modulation of nitric oxide release from platelets, revealed that the newly synthesized compounds did not exert a noticeable effect on PDE5 activity within the tested concentration range. acs.org This was in stark contrast to the reference compound, tadalafil, which showed strong PDE5 inhibitory activity. acs.org

Intestinal Protease (e.g., α-Chymotrypsin) Interactions

The interaction of DKPs with proteases is a subject of interest. One of the most notable examples is the interaction of the DKP mycotoxin gliotoxin with the 20S proteasome. The proteasome has multiple catalytic activities, including a chymotrypsin-like activity. wikipedia.orgnih.govsigmaaldrich.com Research has shown that gliotoxin is an efficient, noncompetitive inhibitor of this chymotrypsin-like activity of the 20S proteasome in vitro. wikipedia.orgnih.govsigmaaldrich.com This inhibition is linked to the disulfide bridge characteristic of gliotoxin's structure. nih.gov

Conversely, not all DKPs interact with or are susceptible to proteases like α-chymotrypsin. A study on a novel cyclic dipeptide, cyclo(Ala-Glu) , isolated from Lactiplantibacillus plantarum, found that its biological activity was unaffected by the presence of α-chymotrypsin, indicating its stability against this enzyme. researchgate.net

Platelet-Activating Factor (PAF) Inhibition

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of inflammatory and pathological processes. google.com Several studies have identified diketopiperazines as a new class of PAF inhibitors. acs.orgresearchgate.net

One study discovered that 3-methyl-2,5-diketopiperazine-6-acetic acid (DA-DKP) inhibits PAF activity. google.com The proposed mechanism involves the binding of DA-DKP to both PAF itself and PAF receptors. google.com It is theorized that the carboxyl group of DA-DKP forms an ion pair with the positively charged nitrogen on the choline (B1196258) portion of PAF. google.com

Further research identified six DKP compounds from Moslae Herba, including cyclo(Ala-Ile) . nih.gov These compounds were evaluated for their ability to inhibit PAF-induced platelet aggregation in vitro. The findings demonstrated that these DKPs could protect against IAV-induced lung inflammation by inhibiting both viral replication and platelet aggregation, highlighting their potential as PAF antagonists. nih.gov

Structure Activity Relationship Sar Studies of 2,5 Diketopiperazine Compounds

Impact of Substituent Nature and Position on Bioactivity

The nature, size, and electronic properties of substituents on the 2,5-diketopiperazine ring are fundamental determinants of biological activity. researchgate.net The three-dimensional arrangement of these substituents, which can be altered at multiple positions, allows the DKP core to interact with diverse biological targets. nih.govmdpi.com This inherent versatility makes the DKP scaffold a privileged structure in medicinal chemistry, enabling the systematic exploration of chemical space to optimize therapeutic effects. nih.gov

Role of Aromatic and Aliphatic Side Chains

The bioactivity of DKP derivatives is significantly influenced by the presence of either aromatic or aliphatic side chains. Aromatic moieties, such as phenyl or indole (B1671886) groups, can engage in specific interactions like π-π stacking with biological targets, which is often crucial for binding affinity. researchgate.net Aliphatic side chains, conversely, primarily contribute to the molecule's hydrophobic character. researchgate.net For instance, in the development of antimicrobial DKPs, a pharmacophore model demonstrated that potent activity required a balance of both hydrophobic regions and cationic charges, with side chains providing the necessary hydrophobicity. nih.gov The interplay between these different types of side chains allows for the fine-tuning of a compound's interaction with cellular components.

Influence of Charge and Bulk

The steric bulk and charge of substituents are critical factors in the SAR of DKPs. The size of the substituent can directly impact how a molecule fits into the binding pocket of a receptor or enzyme. mdpi.com In the development of DKP-based oxytocin (B344502) antagonists, for example, the molecular size was a key parameter used to predict oral absorption and bioavailability. nih.gov

Furthermore, the presence of charged groups is essential for certain biological activities, particularly in antimicrobial agents. Studies on N-alkylated amphiphilic DKPs have shown that their antimicrobial potency is directly coupled to both cationic and hydrophobic substituents. nih.gov An effective antimicrobial pharmacophore often requires at least two cationic regions and two hydrophobic regions to achieve potent activity. nih.gov This combination facilitates interaction with and disruption of microbial membranes, a common mechanism of action for such compounds. nih.gov

Effects of Hydrophobic and Electron-Withdrawing Groups

Hydrophobicity and the electronic nature of substituents are pivotal in modulating the bioactivity of DKP compounds. Increased lipophilicity, often conferred by hydrophobic groups, can enhance membrane permeability and target engagement. mdpi.com

The introduction of electron-withdrawing groups, such as halogens or nitro functionalities, can significantly alter a molecule's electronic properties and, consequently, its biological activity. mdpi.com Research into novel 3,6-diunsaturated 2,5-DKPs revealed that a 2-methoxy group on a phenyl ring at the 6-position played a critical role in improving anticancer activity. mdpi.com A separate study on synthetic DKPs targeting protozoan parasites found a clear relationship between the substitution pattern on aromatic rings and anti-Plasmodium activity. mdpi.com Specifically, the presence of a fluorine atom at the ortho position of an aromatic ring was identified as a primary factor for the observed activity against P. falciparum. mdpi.com This highlights the importance of specific electron-withdrawing substituents in directing biological outcomes.

Table 1: Impact of Electron-Withdrawing Groups on Anticancer Activity of select 3,6-diunsaturated 2,5-DKPs This table is interactive. Users can sort columns by clicking on the headers.

Compound R1 Substituent R2 Substituent A549 IC₅₀ (µM) Hela IC₅₀ (µM)
1 2-NO₂ 2-OMe 2.5 ± 0.2 1.8 ± 0.1
2 3-NO₂ 2-OMe 4.6 ± 0.3 4.3 ± 0.2
3 4-NO₂ 2-OMe 4.4 ± 0.3 4.2 ± 0.2
4 2-CF₃ 2-OMe 15.3 ± 0.9 12.5 ± 0.8
5 3-CF₃ 2-OMe 10.1 ± 0.7 9.8 ± 0.6

Data sourced from a study on the design and synthesis of novel 3,6-diunsaturated 2,5-diketopiperazines. mdpi.com The table demonstrates how the position and nature of electron-withdrawing groups (NO₂ and CF₃) on a phenyl ring influence the anticancer potency against human lung carcinoma (A549) and cervical cancer (Hela) cell lines.

Stereochemical Influence on Biological Activity

Stereochemistry is a paramount factor governing the bioactivity of DKP compounds, as the three-dimensional structure dictates the precise orientation of substituents for target interaction. nih.govacs.org The configuration at the Cα positions of the DKP ring can drastically alter the molecule's conformation and, as a result, its biological and physicochemical properties. nih.gov

Diastereomeric Effects

The relative stereochemistry of the substituents on the DKP ring, leading to different diastereomers (e.g., cis versus trans), has a profound impact on biological activity. acs.org The vast majority of bioactive DKPs isolated from natural sources possess the more sterically strained cis (L,L) configuration. mdpi.com Stability studies have shown that the cis isomer can epimerize to the more thermodynamically stable trans isomer. mdpi.com

In antimicrobial studies, a strong diastereomeric effect was observed. The cis-enantiomers of an arginine-derived DKP exhibited significantly higher activity against several Gram-negative bacterial strains, including multi-drug resistant E. coli and P. aeruginosa, when compared to the corresponding trans-diastereomer, which was largely inactive. acs.org This difference in activity is attributed to clear variations in their solution structures and membrane interaction potentials. nih.gov

Table 2: Antimicrobial Activity (MIC, µM) of DKP Diastereomers Against Select Gram-Negative Bacteria This table is interactive. Users can sort columns by clicking on the headers.

Compound Stereochemistry E. coli (MDR) P. aeruginosa K. pneumoniae
DKP 1 cis (L,L) 8 16 64
DKP 2 cis (D,D) 8 16 64
DKP 3 trans (L,D) 64 >64 >64

Data sourced from a study on the stereochemical effects on antimicrobial properties of tetrasubstituted 2,5-diketopiperazines. acs.org MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. A lower value indicates higher potency. MDR: Multi-Drug Resistant.

Chirality at Substituent Centers

The specific chirality at the substituent centers (C3 and C6) of the DKP ring is a critical determinant of both potency and selectivity. acs.org Enantiomeric pairs of DKPs, while having identical physical properties, can exhibit different biological activities due to stereospecific interactions with chiral biological targets like enzymes and receptors. nih.gov

In the investigation of antimicrobial DKPs, enantiomeric pairs showed varying toxicities toward mammalian cells, with the L-configuration generally being more favorable for microbial selectivity. acs.org This highlights how subtle changes in stereochemistry can be leveraged to improve a compound's therapeutic index. acs.org Similarly, highly stereoselective syntheses have been developed for DKP-based oxytocin antagonists, yielding compounds with a specific (3R,6R,7R) configuration that is essential for high potency and bioavailability. nih.gov

Conformational Determinants of Activity

The three-dimensional shape, or conformation, of the 2,5-diketopiperazine (DKP) ring is a critical factor governing its biological activity. The semi-rigid nature of this six-membered ring allows it to present substituents in well-defined spatial orientations, which is fundamental for molecular recognition and interaction with biological targets such as enzymes and receptors. researchgate.netresearchgate.net

Ring Conformation and its Relation to Receptor Binding

The 2,5-diketopiperazine scaffold is not strictly planar. It typically exists in a dynamic equilibrium between a planar conformation and a slightly puckered boat conformation. researchgate.net The energy difference between these forms is often minimal, on the order of a few kcal/mol, which means that external forces within a crystal lattice or a receptor's binding pocket can influence the final adopted shape. researchgate.netbaranlab.org

The nature and stereochemistry of the substituents at the C-3 and C-6 positions have a profound impact on the preferred conformation of the ring. researchgate.net

Cis-Disubstituted DKPs : Compounds derived from two L-amino acids, which are the most common in nature, generally favor a boat or twist-boat conformation. researchgate.netbaranlab.org This puckering helps to minimize steric hindrance between the side chains.

Aromatic Substituents : The presence of aromatic side chains can lead to a preference for a planar DKP ring conformation, as the aromatic ring tends to fold over and overlap with the DKP ring. baranlab.org

This conformational preference is directly linked to receptor binding and subsequent biological activity. The specific arrangement of functional groups on the DKP scaffold is essential for high-affinity interactions. For example, in studies targeting the H5N2 avian influenza virus, the carbonyl groups on the DKP scaffold were found to be crucial for activity. Molecular docking revealed that these carbonyls form strong hydrogen bond interactions with an arginine triad (B1167595) (ARG118-ARG292-ARG371) in the receptor's active site, highlighting the importance of the DKP scaffold's geometry for binding and inhibition. nih.gov

DKP Substitution PatternPredominant ConformationStructural InfluenceReference
cis-3,6-Disubstituted (e.g., from L-Ala-L-Ala)Boat or Twist-BoatSide chains orient to minimize steric strain. researchgate.netbaranlab.org
Fused Ring (e.g., from Proline)Highly Rigid, ConstrainedThe fused five-membered ring locks the DKP conformation. researchgate.net
Aromatic Substituents (e.g., from Phe)PlanarAromatic ring can fold over the DKP ring, favoring planarity. baranlab.org

Flexibility and Rigidity Trade-offs

The 2,5-diketopiperazine scaffold is often described as a "rigid" or "conformationally constrained" template. nih.govwikipedia.orgnih.gov This rigidity is advantageous in medicinal chemistry as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. It pre-organizes the pharmacophoric elements in a defined orientation, which can be optimized for a specific biological target. nih.gov

However, the concept of rigidity in DKPs is nuanced. While the core ring is constrained, it possesses a degree of conformational flexibility, allowing for small bond-angle deformations that can result in a significant variation of conformations. baranlab.orgnih.gov This balance between rigidity and flexibility is a key aspect of its function as a versatile scaffold.

A trade-off exists between a completely rigid structure and one with conformational adaptability. A rigid molecule may fit perfectly into one receptor but be unable to adapt to the binding sites of others. Conversely, a highly flexible molecule may lose too much entropy upon binding, resulting in weaker affinity. Research on analogues of the PDE5 inhibitor tadalafil (B1681874) illustrates this trade-off. Tadalafil possesses a rigid tetracyclic pyrazinopyridoindole core. In contrast, newly synthesized analogues where the DKP ring was disjointed from the indole moiety exhibited noticeable conformational flexibility. mdpi.com This flexibility resulted in a DKP moiety that was significantly more bent compared to the rigid core of the parent drug. mdpi.com While in this specific case the flexible analogues showed reduced PDE5 inhibitory activity, the study demonstrates how introducing flexibility into a DKP-based scaffold can significantly alter its three-dimensional structure and, consequently, its biological profile. mdpi.com

AttributeAdvantageDisadvantageReference
Rigidity Presents functional groups in a defined orientation; lower entropic penalty upon binding.May lack the ability to adapt to the topography of the receptor binding site. nih.govnih.gov
Flexibility Allows for induced-fit binding to a receptor; can explore a wider conformational space.Higher entropic penalty upon binding can lead to lower affinity. nih.govmdpi.com

Physicochemical Parameters influencing Bioactivity

Lipophilicity and Membrane Permeation Enhancement

Lipophilicity, the "fat-loving" nature of a molecule, is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a compound to be orally bioavailable, it must be able to permeate the lipid membranes of the gastrointestinal tract. Generally, increasing lipophilicity can enhance membrane permeability. nih.gov DKP-containing scaffolds are noted for their ability to confer increased cell permeability to molecules. mdpi.comacs.org

However, high lipophilicity can also lead to liabilities such as poor aqueous solubility, increased metabolic clearance, and higher toxicity. nih.gov Therefore, an optimal balance is required. The metric of Lipophilic Permeability Efficiency (LPE) has been introduced to capture this trade-off, providing a measure of how efficiently a compound achieves passive membrane permeability for a given level of lipophilicity. nih.gov

Studies on DKP and dipeptide analogs have quantified lipophilicity using the distribution coefficient (LogD), which accounts for a compound's lipophilicity at a physiological pH. This data, combined with measurements of plasma protein binding (which is also influenced by lipophilicity), helps in building a structure-activity relationship to optimize drug-like properties. nih.gov

Compound TypeCalculated LogD (pH 7.4)Plasma Protein Binding (Human, %)Key ObservationReference
Diketopiperazine Analog 12.285.0 ± 1.2Bicyclic DKP structures generally showed lower protein binding than open-chain analogs. nih.gov
Diketopiperazine Analog 22.381.4 ± 1.6
Open Chain Analog 13.3>98Higher LogD values correlated with higher plasma protein binding. nih.gov
Open Chain Analog 22.896.1 ± 0.3

Hydrogen Bonding Capacity and Donor/Acceptor Sites

The ability to form hydrogen bonds is fundamental to the biological activity of 2,5-diketopiperazines. The core DKP ring contains two cis-amide bonds, which create a distinct and reliable pattern of hydrogen bonding sites. researchgate.netresearchgate.net

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms (C=O) on opposite sides of the ring act as hydrogen bond acceptors.

Hydrogen Bond Donors: The two nitrogen-hydrogen groups (N-H) in the amide bonds act as hydrogen bond donors.

This arrangement of two donor and two acceptor sites is crucial for the specific and high-affinity binding of DKPs to a wide variety of biological receptors and enzymes. researchgate.netwikipedia.org These interactions are a primary mechanism through which DKPs achieve their molecular recognition. For instance, molecular docking studies of DKP derivatives targeting the H5N2 virus neuraminidase showed that the carbonyl groups (the H-bond acceptors) on the DKP scaffold formed strong interactions with key arginine residues in the enzyme's active site, underscoring the critical role of these acceptor sites in the compound's inhibitory activity. nih.gov

Site on DKP RingFunctionNumber of SitesImportanceReference
Carbonyl Oxygen (C=O)Hydrogen Bond Acceptor2Crucial for molecular recognition and high-affinity binding to enzyme/receptor active sites. researchgate.netresearchgate.netnih.govwikipedia.org
Amide Hydrogen (N-H)Hydrogen Bond Donor2

Applications of 2,5 Diketopiperazines in Diverse Fields

Peptide Mimicry and Drug Design Scaffolds

The 2,5-diketopiperazine core is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for designing ligands for a variety of biological targets. nih.govingentaconnect.com This has led to their extensive investigation as scaffolds in drug discovery, particularly for creating peptidomimetics—molecules that mimic the structure and function of peptides.

DKPs offer several advantages over linear peptides as therapeutic candidates. They are significantly more stable against proteolytic degradation, a common issue that limits the efficacy of peptide-based drugs. nih.govrsc.org The rigid DKP ring orients the side chain substituents in a well-defined spatial arrangement, allowing them to mimic the conformations of larger peptides and bind with high affinity to biological receptors. wikipedia.orgnih.gov This structural constraint is crucial for developing molecules with improved drug-like properties. wikipedia.org

Researchers have successfully incorporated the DKP scaffold into a range of therapeutic agents. These compounds have shown diverse pharmacological activities, including antiviral, antifungal, antibacterial, and antitumor properties. ingentaconnect.comresearchgate.net For instance, DKP derivatives have been developed as potent anticancer agents, with some compounds advancing to clinical trials. researchgate.net They are also used as shuttles for delivering other drugs, such as anti-cancer agents, across cell membranes. rsc.org In the field of antimicrobials, synthetic amphiphilic 2,5-diketopiperazines have demonstrated broad-spectrum activity against various bacteria and fungi, including drug-resistant strains, positioning them as a promising class of compounds to combat the growing threat of antimicrobial resistance. nih.gov

The stereochemistry of the substituents on the DKP ring plays a critical role in their biological activity. Different stereoisomers can exhibit vastly different 3D structures and, consequently, different interactions with biological targets and cell membranes, which directly impacts their efficacy. nih.gov

Materials Science and Engineering

The unique structural features of 2,5-diketopiperazines make them valuable building blocks for the creation of advanced functional materials. Their propensity for self-organization and their ability to be polymerized have opened up new avenues in materials science.

2,5-Diketopiperazines exhibit a remarkable ability to self-assemble into organized supramolecular structures. nih.govresearchgate.net This behavior is driven by the multiple hydrogen bonding donor and acceptor sites within their rigid, nearly planar six-membered ring structure. nih.govmdpi.com These intermolecular hydrogen bonds can lead to the formation of well-defined networks, resulting in phenomena such as gelation. nih.govnih.gov

DKPs can act as organogelators, capable of immobilizing organic solvents to form gels even at low concentrations. acs.org This process involves the self-assembly of DKP molecules into a fibrillar network that entraps the solvent. acs.org The properties of the resulting gel are influenced by factors such as the chemical nature of the side chains on the DKP ring and the solvent used. nih.govmdpi.com For example, scientists have synthesized diketopiperazine-based polyamides from aspartame (B1666099) that self-assemble into particles with various morphologies depending on the solvent, a transformation that can be explained using Hansen solubility parameters. nih.gov

The ability to form gels and other organized structures makes DKPs attractive for a variety of applications, including as functional materials for controlled payload release of molecules like fragrances or antioxidants. whiterose.ac.uk

Table 1: Examples of 2,5-Diketopiperazine-Based Organogelators This table provides examples of DKP-based compounds that have been shown to act as organogelators, highlighting the solvent they can gelate and their minimum gelation concentration (MGC).

Gelator NameAbbreviationGelated SubstanceMGC (% w/v)
Dioctyl diketopiperazine dioneO-DKPDiesel0.5
Dioctyl diketopiperazine dioneO-DKPDodecane1.0
Dioctyl diketopiperazine dioneO-DKPSunflower Oil1.2

Data sourced from a 2022 study on glutamic acid-based cyclic organogelators. acs.org

Polymeric Materials Development

2,5-Diketopiperazines serve as valuable cyclic monomers for the synthesis of polymers, particularly poly(amino acids). whiterose.ac.ukwhiterose.ac.uk Traditional methods for synthesizing poly(amino acids) often involve toxic reagents like phosgene. whiterose.ac.uk The use of bio-renewable DKPs offers a safer and more sustainable alternative. whiterose.ac.ukwhiterose.ac.uk

The ring-opening polymerization (ROP) of DKPs can be initiated by various molecules, including amines or hydroxyl-containing compounds like poly(ethylene glycol) (PEG). whiterose.ac.ukresearchgate.net This allows for the creation of different types of polymers, such as amphiphilic block copolymers. whiterose.ac.ukwhiterose.ac.uk These copolymers can self-assemble in aqueous solutions to form nanoparticles, which are well-suited for applications in drug delivery. whiterose.ac.ukresearchgate.net For example, pH-sensitive nanoparticles made from DKP-based polymers have been developed for the controlled, acid-actuated release of cancer therapeutics like doxorubicin. whiterose.ac.ukwhiterose.ac.uk

The development of polymers from DKPs is a significant step toward the economically viable and safe production of key biodegradable polymers for both everyday products and high-value biomedical applications. whiterose.ac.ukwhiterose.ac.uk

Table 2: Synthesis of Poly(amino acids) via 2,5-Diketopiperazine Ring-Opening Polymerization This table details the synthesis conditions and resulting compositions of various poly(amino acids) created through the ring-opening polymerization of DKP monomers.

InitiatorMonomerSolventTarget Repeat UnitsActual Repeat UnitsResulting Polymer
BenzylamineGly-DKPDMF8054PGly54
BenzylamineAla-DKPDMF8068PAla68
mPEG-OH5000Gly-DKP-10029PEG112-b-PGly31
mPEG-OH5000Gly-DKP-1413PEG112-b-PGly14
mPEG-OH5000Ala-DKP-8011PEG112-b-PAla14
mPEG-OH5000Phe-DKP-3024PEG112-b-PPhe25

Data adapted from research on poly(amino acid) synthesis from 2,5-diketopiperazines. researchgate.net

Catalysis and Chiral Auxiliary Roles in Organic Synthesis

In the field of organic synthesis, 2,5-diketopiperazines are utilized both as targets for catalytic reactions and as components of catalytic systems themselves. Their stable, chiral scaffold makes them particularly useful in asymmetric synthesis, where the goal is to create specific stereoisomers of a molecule. researchgate.netresearchgate.net

DKPs serve as excellent precursors for complex, biologically active molecules. acs.org Various catalytic methods have been developed to modify the DKP core with high selectivity. For example, rhodium-catalyzed hydrogenation has been used to convert aromatic 2,5-DKPs into their saturated, all-cis counterparts with high diastereoselectivity. acs.org Furthermore, cytochrome P450 enzymes can catalyze a range of modifications on the DKP ring, including hydroxylation, aromatization, and carbon-carbon bond formation, leading to diverse secondary metabolites. nih.gov

DKPs also function as chiral auxiliaries, which are compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.com By using a chiral DKP derivative, chemists can guide a reaction to produce a desired enantiomer of a product. researchgate.net Catalytic asymmetric methods have been developed for the mono- and dialkylation of DKP frameworks, yielding enantioenriched products containing one or two tetrasubstituted carbon stereocenters with excellent selectivity. researchgate.net These synthetic strategies provide access to important functionalized DKP-containing molecules that are valuable in medicinal chemistry and other fields. researchgate.netorganic-chemistry.org


Future Research Directions and Perspectives

Discovery and Characterization of Novel Natural 2,5-Diketopiperazines

The exploration of natural sources, particularly marine organisms and their associated microbes, continues to be a fruitful endeavor for the discovery of new 2,5-diketopiperazines. nih.gov Marine sponges, bacteria, and fungi have proven to be especially rich sources of novel DKP derivatives with interesting biological activities. nih.gov The ongoing discovery of these compounds underscores the vast, untapped chemical diversity within natural ecosystems. rsc.org

A significant challenge and focus of current research is the precise characterization of these newly found molecules. This process relies heavily on advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is essential for the initial detection and identification of DKPs in complex natural extracts. mdpi.comnih.gov Subsequently, nuclear magnetic resonance (NMR) spectroscopy is employed for detailed structural elucidation, including the critical determination of stereochemistry, which can be complex due to the potential for epimerization. mdpi.com For instance, studies on cyclo-(Phe-Pro) produced by a novel Bacillus strain identified both cis and trans isomers in the culture broth, requiring the synthesis of all four possible stereoisomers to confirm their structures. mdpi.com

Table 1: Examples of Recently Discovered or Studied Natural 2,5-Diketopiperazines

Compound Name Source Organism Noted Biological Activity/Significance Reference(s)
Nocardioazine B Nocardiopsis sp. Pyrroloindoline diketopiperazine scaffold; complex biosynthesis nih.gov
Cyclo-(Phe-Pro) Bacillus horneckiae-like strain Antifouling, quorum sensing, antibacterial mdpi.com
Eutypellazines Eutypella sp. Anti-HIV-1 activity nih.gov

Development of Advanced Synthetic Methodologies

Concurrent with the discovery of natural DKPs, the development of innovative and efficient synthetic methods is paramount for producing these compounds and their analogs for further study. Traditional multi-step chemical syntheses can be hampered by issues such as the need for intermediate purification and the risk of racemization. elsevierpure.com To overcome these limitations, researchers are focusing on more advanced and streamlined approaches.

Solid-phase organic synthesis (SPOS) has become a vital tool for the combinatorial exploration of DKP scaffolds, enabling the rapid generation of compound libraries to screen for biological activity. nih.gov Microwave-assisted organic synthesis is often integrated with SPOS to accelerate reaction times. nih.gov More recently, chemoenzymatic methods have gained prominence. A one-pot synthesis utilizing the adenylation domain of tyrocidine synthetase A (TycA-A) allows for the versatile production of over 128 different DKPs with high efficiency and without racemization. elsevierpure.comresearchgate.netproquest.com Another novel approach involves the use of a diboronic acid anhydride (B1165640) catalyst for hydroxy-directed peptide bond formation, which facilitates a concise, three-step synthesis of DKPs with high yields and improved atom economy. organic-chemistry.org

Table 2: Comparison of Modern Synthetic Strategies for 2,5-Diketopiperazines

Synthetic Method Key Features Advantages Reference(s)
Solid-Phase Synthesis (SPOS) Compounds are built on a solid resin support. Facilitates purification; suitable for combinatorial library generation. nih.gov
Microwave-Assisted Synthesis Uses microwave heating to accelerate reactions. Reduced reaction times; often used with SPOS. nih.gov
Chemoenzymatic Synthesis (e.g., using TycA-A) Employs an enzyme for key bond formation followed by chemical cyclization. High versatility; avoids racemization; mild reaction conditions. elsevierpure.comresearchgate.netproquest.com

Unraveling Complex Biosynthetic Pathways and Enzymatic Modifications

Understanding how nature constructs the DKP scaffold and its subsequent modifications is a frontier of biosynthetic research. Two primary enzymatic systems are responsible for assembling the core DKP ring: the large, multi-modular nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs), which use aminoacyl-tRNAs as substrates. nih.govrsc.orgnih.gov

The true structural diversity of DKPs arises from the work of "tailoring enzymes." frontiersin.org Genes for these enzymes are typically found in genomic clusters alongside CDPS genes. rsc.orgrsc.org This enzymatic toolkit includes oxidoreductases, cytochrome P450s, methyltransferases, and prenyltransferases, which decorate the basic DKP skeleton with a variety of functional groups. rsc.orgnih.gov These modifications are crucial for the compound's biological activity. frontiersin.org For example, cytochrome P450 enzymes can catalyze complex reactions such as hydroxylations, ring aromatization, and carbon-carbon bond formations. nih.gov A recent study on the biosynthesis of nocardioazine B revealed a particularly intricate pathway involving a unique stereoisomerase and a dual-function methyltransferase, highlighting nature's chemical ingenuity. nih.gov Elucidating these pathways not only provides fundamental knowledge but also opens the door to using these enzymes in synthetic biology to create novel DKP analogs. rsc.orgrsc.org

Exploration of New Biological Targets and Therapeutic Potentials

The DKP framework is recognized as a privileged scaffold that can interact with a wide range of biological receptors, leading to diverse pharmacological activities. frontiersin.orgnih.gov While historical research has documented anticancer, antimicrobial, and antiviral properties, future work is aimed at identifying novel biological targets and expanding their therapeutic applications. rjeid.comnih.gov

Recent studies have shown that synthetic DKPs possess potent and selective activity against new and challenging targets. For example, novel DKP derivatives have been developed as highly potent and selective inhibitors of histone deacetylase 6 (HDAC6), a target for certain cancers like multiple myeloma. nih.gov Others have been identified as orally bioavailable oxytocin (B344502) antagonists with potential applications in managing preterm labor. nih.govacs.org The anticancer potential of DKPs has been further expanded with the discovery that simple, natural cyclic dipeptides can act as a new class of poly(ADP-ribose)polymerase (PARP) inhibitors. nih.gov Additionally, researchers are exploring DKPs as potential treatments for protozoan parasites responsible for tropical diseases and as antiviral agents against influenza viruses. mdpi.comnih.gov The ability of DKP-based compounds to bind to RNA targets is also being tested, which could open up an entirely new field for therapeutic intervention. rsc.org

Rational Design of Highly Potent and Selective 2,5-Diketopiperazine Analogs

The DKP scaffold serves as an excellent starting point for rational drug design. nih.govnih.gov By systematically modifying the side chains and the core ring structure, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of DKP analogs. This process relies heavily on understanding the structure-activity relationships (SARs) for a given biological target. rjeid.com

For instance, in the development of HDAC6 inhibitors, a series of novel derivatives with a DKP core were rationally designed, leading to a compound with an IC₅₀ value of 0.73 nM and over 1,000-fold selectivity against other HDAC isoforms. nih.gov Similarly, extensive SAR investigations were crucial in identifying potent and selective DKP-based oxytocin antagonists. nih.gov The goal of this research is to optimize lead compounds to enhance their efficacy and minimize off-target effects, thereby improving their potential as therapeutic agents. The chirality of the piperazine (B1678402) core provides numerous opportunities for structural optimization to achieve desired biological profiles. nih.gov

Integration of Computational and Experimental Approaches for Compound Optimization

The future of DKP-based drug discovery lies in the tight integration of computational modeling and experimental validation. nih.gov This hybrid approach creates an iterative cycle where computational tools predict promising molecular designs, which are then synthesized and tested experimentally. The results from these experiments, in turn, feed back to refine and improve the computational models. nih.gov

Molecular docking and molecular dynamics simulations are powerful tools for visualizing and understanding how DKP analogs interact with their biological targets at an atomic level. nih.gov This insight is invaluable for rational design. For example, simulations were used to demonstrate how cyclo(L-Ala-L-Ala) could form key hydrogen bonds with residues in the active site of the anticancer target PARP-1. nih.gov In another study, computational methods were used to confirm that a DKP scaffold could effectively present functional groups to bind a specific RNA target before the compound was even synthesized. rsc.org This synergy between computational prediction and experimental testing accelerates the optimization process, enabling a more efficient path toward the development of next-generation DKP-based therapeutics with enhanced properties. nih.gov

Q & A

Q. What are the common synthetic routes for 2,5-diketopiperazine (DKP) derivatives, and how do reaction conditions influence product stability?

Q. What strategies resolve contradictions in biological activity data for DKP derivatives across studies?

Discrepancies often arise from:

  • Structural variability : Substituents like methylene groups (e.g., 2,5-dimethylene) alter electron density, affecting receptor binding. Compare analogs with/without substituents using SAR studies .
  • Assay conditions : Variations in pH or solvent polarity (e.g., DMSO vs. aqueous buffers) impact solubility and bioactivity. Standardize protocols using controls like 3,6-bis(indolylmethyl) DKPs .

Q. How do steric and electronic effects govern the stereochemical outcomes of DKP functionalization?

  • Steric hindrance : Bulky substituents (e.g., indole groups) stabilize Z-configurations in aldol condensations due to reduced steric clash .
  • Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity at carbonyl carbons, favoring nucleophilic attacks. Use DFT calculations to map charge distribution .

Example Reaction Mechanism (Sulfenylation): Elemental sulfur with NaHMDS selectively sulfenylates DKPs at α-positions via radical intermediates, enabling efficient synthesis of epidithio-DKPs .

Q. What advanced techniques validate the interaction of DKPs with microbial targets (e.g., Staphylococcus aureus)?

  • Molecular docking : Simulate DKP binding to S. aureus dehydrosqualene synthase using crystal structures (PDB: 3ACX) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and enthalpy changes (ΔH\Delta H) for 3,6-bis(hydroxyphenylmethylene) DKPs .

Methodological Guidelines

Designing experiments to analyze DKP stability under physiological conditions

  • pH-dependent degradation : Incubate DKPs in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC. Use Arrhenius plots to extrapolate shelf-life .
  • Oxidative stability : Expose DKPs to H2_2O2_2 or Fe2+^{2+}/ascorbate systems, analyzing products via LC-MS .

Optimizing DKP yields in multi-step syntheses

  • Catalyst screening : Test bases (e.g., Cs2_2CO3_3 vs. K2_2CO3_3) in aldol condensations to improve regioselectivity .
  • Workup protocols : Use solvent mixtures (e.g., EtOAc/hexane) for crystallization to isolate enantiopure DKPs (>95% purity) .

Data Contradiction Analysis

Addressing conflicting reports on DKP antibacterial efficacy

  • Strain specificity : Test DKPs against gram-positive (S. aureus) and gram-negative (E. coli) models to identify spectrum limitations .
  • Synergistic effects : Combine DKPs with β-lactams to assess potentiation, controlling for efflux pump inhibitors .

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylene-3,6-diketopiperazine
Reactant of Route 2
Reactant of Route 2
2,5-Dimethylene-3,6-diketopiperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.